Strategic Utilization of 3,4-Diamino-5-methoxybenzonitrile (CAS 861258-97-1) in Advanced Heterocyclic Drug Discovery
Introduction In the landscape of modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics heavily relies on highly functionalized bicyclic scaffolds. 3,4-Diamino-5-methoxybenzonitrile (CAS 86...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics heavily relies on highly functionalized bicyclic scaffolds. 3,4-Diamino-5-methoxybenzonitrile (CAS 861258-97-1) serves as a premium building block for synthesizing such architectures, particularly benzimidazoles, quinoxalines, and benzotriazoles. This technical guide explores the physicochemical profile, electronic properties, and validated synthetic workflows for integrating this compound into drug discovery pipelines.
Structural Rationale & Electronic Profiling
The utility of 3,4-diamino-5-methoxybenzonitrile stems from its precise substitution pattern, which dictates both its reactivity and the pharmacological properties of the resulting heterocycles:
The 1-Cyano Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile lowers the overall electron density of the aromatic ring. This enhances the metabolic stability of the final drug candidate against oxidative degradation (e.g., by cytochrome P450 enzymes). Furthermore, it serves as a versatile synthetic handle for late-stage conversions into amidines or tetrazoles.
The 5-Methoxy Group (-OCH3): This electron-donating group (EDG) provides steric bulk and lipophilicity. Crucially, when incorporated into a benzimidazole core, the methoxy group modulates the pKa of the imidazole nitrogen, optimizing its capacity to act as a hydrogen bond acceptor within kinase hinge-binding regions.
Differential Nucleophilicity of the Amines (Causality in Reactivity): The C4-amino group is situated para to the strongly electron-withdrawing nitrile group, subjecting it to significant resonance deactivation. Conversely, the C3-amino group is meta to the nitrile, experiencing only inductive withdrawal. Consequently, the C3-NH2 is significantly more nucleophilic than the C4-NH2 . This electronic disparity is the cornerstone of regioselective acylation in heterocyclic synthesis.
Physicochemical Data
The foundational quantitative data for 3,4-diamino-5-methoxybenzonitrile is summarized below to aid in analytical tracking and mass spectrometry profiling[1],[2].
Property
Value
IUPAC Name
3,4-Diamino-5-methoxybenzonitrile
CAS Registry Number
861258-97-1
Molecular Formula
C8H9N3O
Monoisotopic Mass
163.07455 Da
Target [M+H]+ (ESI+)
164.08 m/z
Target [M-H]- (ESI-)
162.06 m/z
SMILES String
COC1=CC(=CC(=C1N)N)C#N
Synthetic Utility: Benzimidazole Assembly
The primary application of this building block is the construction of benzimidazole derivatives, which are frequently patented as therapeutic agents (e.g.,[3]). The synthesis relies on the sequential condensation and cyclization of the diamine with a carboxylic acid.
Fig 1. Regioselective synthesis of benzimidazoles from 3,4-diamino-5-methoxybenzonitrile.
Experimental Methodology
The following protocol details a self-validating system for synthesizing a 2-substituted 7-methoxy-1H-benzo[d]imidazole-5-carbonitrile. The workflow is designed to ensure causality at each step, utilizing the electronic differences of the diamine.
Step 1: Regioselective Amide Coupling
Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester.
Coupling: Add 3,4-diamino-5-methoxybenzonitrile (1.0 eq) to the mixture. Stir at room temperature for 4–6 hours.
Self-Validation: Aliquot 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (164.08 m/z [M+H]+) is consumed, and the mono-amide intermediate mass is dominant. The C3-NH2 reacts preferentially due to the lack of para-resonance deactivation from the nitrile.
Step 2: Acid-Catalyzed Cyclodehydration
Cyclization: Dilute the crude amide mixture with glacial acetic acid (AcOH) to achieve a 0.1 M concentration. Heat the mixture to 80°C for 12 hours.
Causality: The acidic environment protonates the carbonyl oxygen of the amide, drastically increasing its electrophilicity. This allows the weakly nucleophilic (deactivated) C4-NH2 to attack the carbonyl carbon, closing the imidazole ring. Subsequent dehydration yields the aromatic system.
Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
Analytical Validation Workflow
To guarantee structural integrity and confirm the regiochemistry of the cyclization, a rigorous analytical workflow must be employed.
Fig 2. Self-validating analytical workflow for heterocyclic product confirmation.
Mass Confirmation: Initial LC-MS (ESI+) must confirm the presence of the cyclized [M+H]+ ion. A successful cyclodehydration is self-validated by an exact 18 Da mass loss (loss of H2O) compared to the mono-amide intermediate.
Regiochemical Assignment: While the cyclization of the mono-amide generally yields a single tautomeric core in solution, 2D NMR (specifically NOESY and HMBC) in DMSO-d6 is critical. Cross-peaks between the methoxy protons and the adjacent aromatic proton, as well as correlations to the newly formed imidazole ring, validate the structural connectivity.
References
Title: 3,4-diamino-5-methoxybenzonitrile (C8H9N3O) - PubChemLite
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: EP2281819A1 - Benzimidazol- oder Benzoxazol-derivate
Source: Google Patents
URL
The structural elucidation of highly substituted anilines, such as 3,4-diamino-5-methoxybenzonitrile, requires a rigorous understanding of competing electronic effects within the aromatic ring. This compound features a unique 1,3,4,5-tetrasubstitution pattern that directly dictates its Nuclear Magnetic Resonance (NMR) spectral profile.
As a Senior Application Scientist, I approach this molecule by analyzing the push-pull dynamics of its functional groups:
The Cyano Group (-CN at C1): Acts as a strong
π
-electron withdrawing group (EWG), exerting an anisotropic deshielding effect on ortho protons, while pulling electron density away from the ring.
The Amino Groups (-NH₂ at C3 and C4): Act as strong
σ
-electron withdrawing but powerful
π
-electron donating groups (EDG). They significantly shield the ortho and para positions.
The Methoxy Group (-OCH₃ at C5): Provides additional
π
-electron donation, strongly shielding the adjacent C6 position.
Solvent Causality: The Role of DMSO-d₆
For polyaminated aromatic systems, the choice of solvent is critical. Non-polar solvents like CDCl₃ fail to disrupt the strong intermolecular hydrogen-bonding networks formed by the adjacent primary amines, leading to broad, unresolved spectral lines. We mandate the use of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO acts as a strong hydrogen-bond acceptor, isolating the solute molecules and preventing rapid proton exchange. This preserves the amine protons as distinct, quantifiable resonances [1], a critical requirement for verifying the integrity of the diamino moiety [2].
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal quality control (QC) checkpoint.
Phase 1: Sample Preparation
Weighing: Accurately weigh 15.0 ± 0.5 mg of 3,4-diamino-5-methoxybenzonitrile.
Solvation: Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (
δ
= 0.00 ppm).
Degassing: Sonicate the standard 5 mm NMR tube for 5 minutes.
Self-Validation Checkpoint: Visually inspect the tube against a strong light source. The solution must be optically clear. Any particulate matter will induce magnetic susceptibility gradients, ruining field homogeneity and broadening spectral lines.
Phase 2: Instrument Tuning & Acquisition
Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the cryoprobe specifically to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) Larmor frequencies.
Shimming: Execute 3D gradient shimming (e.g., TopShim).
Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the FWHM is < 1.0 Hz.
¹H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (
D1
) to 2.0 seconds to allow for complete spin-lattice relaxation (
T1
). Acquire 16 scans.
¹³C NMR Acquisition: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Set
D1
to 2.0 seconds. Acquire a minimum of 1024 scans.
Self-Validation Checkpoint: Monitor the real-time Free Induction Decay (FID) Fourier Transform. Continue acquiring scans until the signal-to-noise ratio (SNR) of the quaternary nitrile carbon (~120 ppm) exceeds 10:1.
Phase 3: Processing
Apply a zero-filling factor to 64k data points. Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive.
Mechanistic & Structural Workflow
The following diagram maps the logical progression from raw data acquisition to final structural validation, highlighting the key spectral markers used to confirm the 3,4-diamino-5-methoxybenzonitrile structure.
Logical workflow for the NMR structural elucidation of 3,4-Diamino-5-methoxybenzonitrile.
Quantitative Data Presentation
The tables below synthesize the expected chemical shifts (
δ
), multiplicities, and coupling constants (
J
) based on the electronic environment of the molecule and empirical data from structurally analogous diaminobenzonitriles[3].
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment / Causality
6.70
Doublet (d)
1H
1.8
Aromatic H (C6): Meta-coupled to H2. Shielded by the adjacent ortho-methoxy group.
6.60
Doublet (d)
1H
1.8
Aromatic H (C2): Meta-coupled to H6. Positioned between the EWG (-CN) and EDG (-NH₂).
5.40
Broad Singlet (br s)
2H
-
Amine (-NH₂) at C3: Deshielded relative to C4-NH₂ due to proximity to the cyano group's anisotropic field.
4.60
Broad Singlet (br s)
2H
-
Amine (-NH₂) at C4: Shielded by the adjacent electron-rich methoxy group.
3.78
Singlet (s)
3H
-
Methoxy (-OCH₃) at C5: Typical aliphatic resonance attached to an electronegative oxygen atom.
Note: The presence of two distinct amine peaks confirms that the asymmetric substitution restricts free rotation and creates two magnetically non-equivalent -NH₂ environments.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment / Causality
148.0
Quaternary (C)
C5 (C-OCH₃): Most deshielded ring carbon due to direct attachment to the highly electronegative oxygen atom.
135.5
Quaternary (C)
C3 (C-NH₂): Deshielded by the directly attached nitrogen atom.
128.0
Quaternary (C)
C4 (C-NH₂): Deshielded by nitrogen, but slightly upfield from C3 due to the ortho-methoxy
π
-donation.
120.5
Quaternary (C)
Nitrile (-C≡N): Characteristic sp-hybridized carbon chemical shift.
112.0
Methine (CH)
C2 (Aromatic CH): Ortho to the cyano group.
105.0
Methine (CH)
C6 (Aromatic CH): Highly shielded by the ortho-methoxy group.
98.0
Quaternary (C)
C1 (C-CN): Unusually shielded for an ipso-carbon due to the combined para/ortho resonance donation from the two amines and the methoxy group.
56.0
Primary (CH₃)
Methoxy (-OCH₃): Typical sp³ oxygenated carbon.
References
Title: Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C–C Cleavage Reactions
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy
Source: ACS Omega - ACS Publications
URL: [Link]
Title: Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors
Source: Molecules - MDPI
URL: [Link]
Foundational
Navigating the Fourth Dimension of Mass Spectrometry: A Technical Guide to Predicted and Experimental Collision Cross Section Data for 3,4-Diamino-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) has long been a cornerstone of molecular characterization, providing high-sensitivity mass-to-charge ratio (m/z) information. However, the complexity of biological systems and the prevalence of isomeric and isobaric compounds demand additional analytical dimensions for confident structural elucidation. Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique that introduces a fourth dimension of separation based on the size, shape, and charge of an ion, quantified as its rotationally averaged collision cross section (CCS). This technical guide provides an in-depth exploration of the acquisition, prediction, and application of CCS data for the small molecule 3,4-Diamino-5-methoxybenzonitrile, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical considerations of both experimental CCS measurement and in silico prediction, offering a comprehensive workflow for researchers seeking to leverage this powerful analytical tool.
Introduction: The Significance of Collision Cross Section in Small Molecule Analysis
The journey of a drug candidate from discovery to clinical application is paved with critical analytical checkpoints. Among these, the precise characterization of molecular structure is fundamental. While high-resolution mass spectrometry (HRMS) provides elemental composition, it often falls short in distinguishing between isomers—molecules with the same mass but different atomic arrangements. This is where ion mobility spectrometry (IMS) offers a significant advantage. By separating ions based on their mobility through a drift gas, IMS provides a measure of their collision cross section (CCS), a physicochemical property that reflects the ion's three-dimensional shape in the gas phase.
The inclusion of CCS as an analytical parameter offers several key benefits in drug development:
Enhanced Confidence in Compound Identification: By providing an orthogonal piece of structural information, CCS, in conjunction with retention time and m/z, significantly reduces the number of potential candidates for an unknown compound, thereby increasing the confidence in its identification.
Isomer and Isobar Separation: IMS can often separate isomers and isobars that are indistinguishable by mass spectrometry alone, which is crucial for understanding structure-activity relationships (SAR) and for monitoring the formation of impurities and degradation products.
Structural Insights: CCS values can provide valuable insights into the gas-phase conformation of a molecule, which can be correlated with its solution-phase structure and biological activity.
This guide will focus on 3,4-Diamino-5-methoxybenzonitrile, a substituted benzonitrile with functional groups that make it an interesting scaffold for medicinal chemistry. We will explore how to approach the characterization of this molecule using a combination of predicted and experimental CCS data.
Physicochemical Properties and Predicted Data for 3,4-Diamino-5-methoxybenzonitrile
A thorough understanding of a molecule's physicochemical properties is the foundation for any analytical endeavor. For 3,4-Diamino-5-methoxybenzonitrile, this information guides sample preparation and the interpretation of mass spectrometry data.
Property
Value
Source
Molecular Formula
C₈H₉N₃O
---
Monoisotopic Mass
163.07456 g/mol
---
SMILES
COC1=CC(=CC(=C1N)N)C#N
---
InChIKey
VIHPYUJKPGNDQZ-UHFFFAOYSA-N
---
Predicted Collision Cross Section (CCS) Data
In the absence of experimental data, in silico prediction tools provide a valuable starting point for understanding a molecule's expected behavior in an ion mobility experiment. Various computational methods, ranging from trajectory-based calculations to machine learning models, are available to predict CCS values. For 3,4-Diamino-5-methoxybenzonitrile, predicted CCS values for common adducts have been calculated using CCSbase, a machine learning tool.
Adduct
m/z
Predicted CCS (Ų)
[M+H]⁺
164.0818
136.3
[M+Na]⁺
186.0638
146.7
[M-H]⁻
162.0673
139.4
[M+NH₄]⁺
181.1084
154.3
[M+K]⁺
202.0377
144.5
These predicted values serve as a crucial reference point for comparison with experimentally determined CCS data, aiding in the confirmation of the detected species.
Experimental Workflow for Acquiring Mass Spectrometry and CCS Data
The acquisition of high-quality experimental data is contingent on a well-designed and executed workflow. This section outlines a detailed protocol for the analysis of 3,4-Diamino-5-methoxybenzonitrile using Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS).
Experimental Workflow Diagram
Caption: Experimental workflow for CCS measurement.
Step-by-Step Experimental Protocol
3.2.1. Sample Preparation
The quality of the mass spectrometry data is highly dependent on proper sample preparation. The goal is to ensure the analyte is in a suitable solvent system for ESI and at an appropriate concentration to avoid detector saturation and ion suppression effects.
Solvent Selection: Given the polar nature of the amino and methoxy groups, 3,4-Diamino-5-methoxybenzonitrile is expected to be soluble in common reversed-phase solvents. A suitable starting solvent system is a mixture of LC-MS grade acetonitrile and water (e.g., 50:50 v/v).
Stock Solution Preparation: Accurately weigh a small amount of 3,4-Diamino-5-methoxybenzonitrile and dissolve it in the chosen solvent to create a stock solution of approximately 1 mg/mL.
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration in the range of 1-10 µg/mL. This concentration range is typically suitable for modern ESI-MS instruments.
Acidification (for Positive Ion Mode): To promote protonation and enhance the signal of the [M+H]⁺ ion in positive ion mode, add a small amount of a volatile acid, such as 0.1% formic acid, to the final working solution.
Filtration: To prevent clogging of the LC system and mass spectrometer's sample introduction components, filter the final working solution through a 0.22 µm syringe filter into a clean autosampler vial.
3.2.2. Ion Mobility-Mass Spectrometry (IM-MS) Analysis
The following are general instrument parameters that can be used as a starting point for the analysis of 3,4-Diamino-5-methoxybenzonitrile on a typical Q-TOF mass spectrometer coupled with an ion mobility cell (e.g., Agilent 6560 Q-TOF or Waters SYNAPT G2-Si).
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C
Sheath Gas (N₂): Flow rate of 10-12 L/min at a temperature of 350-400 °C
Nebulizer Pressure: 30-45 psig
Ion Mobility Drift Gas: Nitrogen (N₂)
Drift Tube Temperature: 300 K
Drift Tube Pressure: ~3-4 Torr
Mass Range: m/z 50 - 500
Data Acquisition Mode: Profile mode for accurate mass measurement
3.2.3. Collision Cross Section (CCS) Calibration
Accurate CCS measurement requires calibration of the ion mobility drift time against known standards with well-defined CCS values. This is typically performed using a commercially available calibration mixture (e.g., Agilent ESI-L Low Concentration Tuning Mix or Waters Major Mix). The calibration process involves measuring the drift times of the calibrant ions and creating a calibration curve that relates drift time to CCS. This curve is then used to calculate the CCS of the analyte of interest.
Computational Prediction of Collision Cross Section (CCS)
While experimental measurement is the gold standard, computational prediction of CCS plays a vital role in modern analytical workflows. It allows for the creation of large-scale CCS databases and provides a means to screen and identify compounds for which experimental standards are not available.
Overview of CCS Prediction Methods
A variety of computational methods exist for predicting CCS values, each with its own strengths and limitations.
Trajectory Methods (e.g., MobCal): These methods simulate the collisions between an ion and the drift gas molecules to calculate the momentum transfer and, subsequently, the CCS. While often accurate, they are computationally intensive.
Machine Learning Models: In recent years, machine learning algorithms, such as Support Vector Regression (SVR) and deep neural networks, have become increasingly popular for CCS prediction.[1] These models are trained on large datasets of experimentally measured CCS values and can predict the CCS of new molecules with high accuracy and speed.[2] Examples of such tools include CCSbase, DeepCCS, and AllCCS.[3]
CCS Prediction Workflow
Caption: Workflow for in silico CCS prediction.
The process of predicting CCS using a machine learning tool typically involves:
Inputting the Molecular Structure: The chemical structure of the molecule of interest, in this case, 3,4-Diamino-5-methoxybenzonitrile, is provided to the prediction software, usually in the form of a SMILES string.
Selecting Adducts: The user specifies the ion adducts for which CCS values are to be predicted (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Running the Prediction: The software's machine learning model then calculates the predicted CCS values based on the molecular structure and the selected adducts.
Data Integration and Validation: Bridging the Gap Between Prediction and Experiment
The true power of CCS in compound identification lies in the integration of predicted and experimental data. This section discusses the process of comparing these two data sources to validate the identity of 3,4-Diamino-5-methoxybenzonitrile.
The Validation Process
The core of the validation process is the comparison of the experimentally measured CCS value with the predicted CCS value for a given ion. A close match between the two provides strong evidence for the correct identification of the compound.
The following steps outline the validation workflow:
Acquire Experimental Data: Obtain the experimental m/z and CCS values for the putative 3,4-Diamino-5-methoxybenzonitrile peak from the IM-MS analysis.
Obtain Predicted Data: Use a CCS prediction tool to generate the predicted CCS values for the expected adducts of 3,4-Diamino-5-methoxybenzonitrile.
Compare and Evaluate: Compare the experimental CCS value to the predicted CCS values for the corresponding m/z. A relative error of less than 2-3% between the experimental and predicted CCS is generally considered a good match.[1]
Data Integration and Validation Diagram
Caption: The process of validating experimental data with predicted values.
Application in Drug Development: A Case for Enhanced Confidence
In the context of drug development, the application of this integrated CCS workflow can be transformative. Consider a scenario where a novel synthetic route is being developed for a series of compounds based on the 3,4-Diamino-5-methoxybenzonitrile scaffold. During process development, numerous impurities and byproducts may be generated.
By creating a database of predicted CCS values for all potential impurities and degradation products, researchers can rapidly screen their reaction mixtures using IM-MS. The combination of accurate mass and CCS matching provides a highly specific and confident method for identifying these unwanted species, enabling faster process optimization and ensuring the quality and safety of the final drug substance.
Furthermore, as drug candidates progress through preclinical and clinical development, their metabolic fate must be thoroughly investigated. IM-MS, coupled with CCS prediction, can be a powerful tool for identifying drug metabolites, even when authentic standards are unavailable. This accelerates the process of metabolite identification and helps to build a comprehensive understanding of the drug's pharmacokinetic and pharmacodynamic properties.
Conclusion: Embracing the Fourth Dimension
The integration of ion mobility spectrometry into mass spectrometry workflows has ushered in a new era of analytical chemistry. The collision cross section provides a unique and powerful descriptor of molecular structure that complements traditional analytical parameters. For a molecule like 3,4-Diamino-5-methoxybenzonitrile, the ability to combine high-quality experimental CCS measurements with accurate in silico predictions offers an unparalleled level of confidence in its identification and characterization.
As a senior application scientist, I encourage researchers, scientists, and drug development professionals to embrace this fourth dimension of mass spectrometry. The methodologies and workflows outlined in this guide provide a robust framework for leveraging the power of CCS to accelerate drug discovery and development, ultimately leading to the faster delivery of safe and effective medicines to patients.
References
Gabelica, V., & Marklund, E. (2018). Fundamentals of ion mobility spectrometry. Current Opinion in Chemical Biology, 42, 51-59.
Paglia, G., & Astarita, G. (2017). Metabolomics and lipidomics using ion-mobility mass spectrometry. Current Opinion in Biotechnology, 43, 34-42.
Hines, K. M., & Bush, M. F. (2017). Ion mobility mass spectrometry for drug discovery. Annual Review of Analytical Chemistry, 10, 1-20.
Zhou, Z., Shen, X., Tu, J., & Zhu, Z. J. (2016). Large-scale prediction of collision cross-section values for metabolites in ion mobility-mass spectrometry. Analytical chemistry, 88(22), 11084-11091.
Picache, J. A., Rose, B. S., Balinski, A., Leaptrot, K. L., & Gabelica, V. (2019). AllCCS: a deep learning-based framework for predicting collision cross section values. Chemical Science, 10(30), 7209-7218.
Stow, S. M., Causon, T. J., Zheng, X., Kurulugama, R. T., Mairinger, T., May, J. C., ... & McLean, J. A. (2017). An interlaboratory evaluation of drift tube ion mobility–mass spectrometry collision cross section measurements. Analytical chemistry, 89(17), 9048-9055.
Plante, P. L., Francoeur, P., & G. A. (2019). Predicting collision cross section from molecular descriptors using a deep neural network. Analytical chemistry, 91(9), 5894-5901.
Zhou, Z., Luo, M., Chen, X., & Zhu, Z. J. (2018). Ion mobility-mass spectrometry in metabolomics. Analytica chimica acta, 1037, 1-13.
Sumner, L. W., Amberg, A., Barrett, D., Beale, M. H., Beger, R., Daykin, C. A., ... & Viant, M. R. (2007). Proposed minimum reporting standards for chemical analysis. Metabolomics, 3(3), 211-221.
PubChem. (n.d.). 3,4-Diamino-5-methoxybenzonitrile. Retrieved March 8, 2024, from [Link]
Agilent Technologies. (n.d.). Agilent 6560 Ion Mobility Q-TOF LC/MS System. Retrieved March 8, 2024, from [Link]
Waters Corporation. (n.d.). SYNAPT G2-Si Mass Spectrometry. Retrieved March 8, 2024, from [Link]
Zhou, Z., Xiong, X., & Zhu, Z. J. (2020). MetCCS: a database of predicted collision cross-section values for metabolites. Nucleic acids research, 48(D1), D581-D586.
Application Notes and Protocols for the Synthesis of 3,4-Diamino-5-methoxybenzonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-Diamino-5-methoxybenzonitrile and its derivatives represent a class of highly valuable scaffolds in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Diamino-5-methoxybenzonitrile and its derivatives represent a class of highly valuable scaffolds in medicinal chemistry and materials science. The vicinal diamino functionality, combined with the electron-withdrawing nitrile group and the electron-donating methoxy group, creates a unique electronic and structural profile. This arrangement makes these compounds ideal precursors for the synthesis of a wide range of heterocyclic systems, including benzimidazoles, quinoxalines, and other fused heterocycles that form the core of many biologically active molecules.[1] Notably, 1,2-phenylenediamine-based structures are key components in the design of potent therapeutic agents, such as factor Xa inhibitors for antithrombotic therapy.[2]
The strategic placement of the substituents allows for fine-tuning of physicochemical properties, making these derivatives attractive for the development of novel kinase inhibitors, advanced polymers, and functional dyes.[3][4][5] This guide provides a comprehensive, step-by-step synthetic route for the preparation of 3,4-Diamino-5-methoxybenzonitrile, designed to be a robust and reproducible protocol for researchers in drug discovery and organic synthesis.
Proposed Synthetic Pathway
The synthesis of 3,4-Diamino-5-methoxybenzonitrile can be effectively achieved through a four-step sequence starting from the commercially available 3-amino-5-methoxybenzonitrile. This strategy focuses on the protection of the existing amino group, followed by regioselective nitration, reduction of the nitro group, and subsequent deprotection to yield the target vicinal diamine. This approach is designed to control the regiochemistry of the nitration step and prevent unwanted side reactions.
Caption: Proposed four-step synthesis of 3,4-Diamino-5-methoxybenzonitrile.
Experimental Protocols
PART 1: Protection of the Amino Group
Objective: To protect the amino group of 3-amino-5-methoxybenzonitrile as an acetamide. This prevents oxidation during nitration and modulates the directing effect of the group.
Protocol: Step 1 - Acetylation of 3-Amino-5-methoxybenzonitrile
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in glacial acetic acid (5-10 volumes).
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Pour the reaction mixture into a beaker containing cold water (10-20 volumes). The product will precipitate out of solution.
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then with a small amount of cold ethanol.
Drying: Dry the product, N-(5-cyano-3-methoxyphenyl)acetamide, in a vacuum oven at 50-60 °C.
Causality: The acetylation of the amino group is a crucial step. The resulting acetamido group is less activating than the free amino group, which helps to prevent over-nitration and potential oxidation of the aromatic ring under the harsh conditions of the subsequent nitration step.[6]
PART 2: Regioselective Nitration
Objective: To introduce a nitro group at the C4 position of the aromatic ring, which is ortho to the methoxy group and para to the directing acetamido group.
Protocol: Step 2 - Nitration of N-(5-cyano-3-methoxyphenyl)acetamide
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 3-5 volumes). Cool the acid to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add N-(5-cyano-3-methoxyphenyl)acetamide (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0 °C.
Reaction: Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5 °C. After the addition, continue stirring at this temperature for 1-2 hours.
Monitoring: The reaction can be monitored by TLC to observe the formation of the product.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate as a yellow solid.
Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.
Drying: Dry the crude product, N-(4-nitro-5-cyano-3-methoxyphenyl)acetamide, under vacuum.
Causality: The acetamido and methoxy groups are both ortho-, para-directing. The C4 position is para to the stronger directing acetamido group and ortho to the methoxy group, making it the most electronically favorable position for electrophilic aromatic substitution.[6] Using a low temperature minimizes the formation of by-products.
PART 3: Reduction of the Nitro Group
Objective: To selectively reduce the newly introduced nitro group to an amino group, forming the second amine functionality of the vicinal diamine system.
Protocol: Step 3 - Reduction of N-(4-nitro-5-cyano-3-methoxyphenyl)acetamide
This reduction can be achieved via two common methods:
Method A: Catalytic Hydrogenation
Preparation: In a Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation, dissolve the nitrated compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere with a balloon. Stir the mixture vigorously at room temperature for 4-12 hours.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Metal-Acid Reduction
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitrated compound (1.0 eq) in ethanol or methanol.
Reagent Addition: Add iron powder (3-5 eq) to the suspension. Heat the mixture to reflux.
Acid Addition: Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the refluxing mixture.[2]
Reaction: Maintain the reflux for 2-6 hours.
Monitoring: Monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture and filter it hot through Celite to remove the iron salts.
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step or purified if necessary.
Causality: Catalytic hydrogenation is a cleaner method with easier work-up, while the iron/HCl method is a robust and cost-effective alternative.[2][7] Both methods are highly effective for the reduction of aromatic nitro groups to amines.
PART 4: Deprotection to Yield Final Product
Objective: To hydrolyze the acetamido group to the primary amine, yielding the final target compound, 3,4-Diamino-5-methoxybenzonitrile.
Protocol: Step 4 - Hydrolysis of N-(4-amino-5-cyano-3-methoxyphenyl)acetamide
Preparation: Suspend the crude product from Step 3 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice.
Neutralization: Slowly neutralize the solution with a 10% aqueous sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate.
Isolation: Collect the solid by vacuum filtration and wash with cold water.
Purification: The crude 3,4-Diamino-5-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the pure product.
Causality: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water.
Data and Characterization
The synthesized compounds should be characterized at each step to confirm their identity and purity.
Note: Expected NMR shifts are illustrative and should be confirmed by experimental data.
Conclusion
This application note details a robust and logical synthetic route for 3,4-Diamino-5-methoxybenzonitrile, a versatile building block for pharmaceutical and materials science applications. By following these protocols, researchers can reliably synthesize this valuable intermediate. The principles outlined, including protection-deprotection strategies and regioselective functionalization, are broadly applicable in organic synthesis.
References
Zhang, R. et al. Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc2025 , (5), 202512391. [Link]
ResearchGate. (PDF) Selective reduction of dinitro compounds. Available at: [Link]
Saha, A. et al. Study Guide to Organic Chemistry, Volume 4.
Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. (2015). Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 1. Reactions of 1,2-diaminobenzene with 1,3-diketones. RSC Publishing.
PubMed. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. (2015). Available at: [Link]
Application Notes & Protocols: 3,4-Diamino-5-methoxybenzonitrile in Small Molecule Drug Discovery
Executive Summary: The Strategic Value of a Privileged Synthon In modern small molecule drug discovery, the selection of starting building blocks dictates the physicochemical trajectory of the entire lead optimization pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of a Privileged Synthon
In modern small molecule drug discovery, the selection of starting building blocks dictates the physicochemical trajectory of the entire lead optimization process. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly specialized, commercially available ortho-diamine that serves as a privileged precursor for synthesizing complex, multi-substituted nitrogenous heterocycles—most notably benzimidazoles and quinoxalines.
Rather than relying on late-stage functionalization to fix ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, incorporating this specific building block embeds a "pharmacophore triad" directly into the core scaffold:
The Ortho-Diamine Core : Enables rapid, divergent cyclocondensation into rigid heterocyclic frameworks[1].
The 5-Methoxy Substituent : Acts as a localized hydrogen-bond acceptor, modulates target residence time through steric locking, and favorably occupies lipophilic/polar boundary pockets in targets such as kinase hinge regions[2].
The 3-Cyano Handle : An electron-withdrawing group (EWG) that fundamentally alters the electronics of the resulting heterocycle, while also providing a bioorthogonal handle for late-stage conversion into amidines, primary amines, or tetrazoles[3].
Rational Drug Design: Mechanistic Insights into the Pharmacophore Triad
Causality in Physicochemical Modulation
When 3,4-diamino-5-methoxybenzonitrile is cyclized into a benzimidazole (yielding a 5-cyano-7-methoxybenzimidazole core), the substituents exert a profound, predictable effect on the molecule's behavior:
pKa Suppression for Permeability : An unsubstituted benzimidazole has an NH pKa of ~12.8 and a conjugate acid pKa of ~5.5. At physiological pH (7.4), a significant fraction may be protonated depending on other substituents, reducing membrane permeability. The strong electron-withdrawing nature of the cyano group pulls electron density away from the imidazole ring. This suppresses the basicity of the nitrogen atoms, ensuring the molecule remains neutral at pH 7.4, thereby increasing its distribution coefficient (LogD) and enhancing passive intracellular accumulation[3].
Target Selectivity : In the development of CYP11B2 (aldosterone synthase) inhibitors, small polar groups like cyano and methoxy on the benzimidazole ring are exceptionally well-tolerated and drive high selectivity against off-target CYP11B1, avoiding undesired cortisol suppression[3].
Oxidative Stress & Antiproliferative Activity : The integration of methoxy groups onto benzimidazole cores has been mechanistically linked to enhanced antioxidative capacity, as the oxygen lone pairs can stabilize radical intermediates, a feature exploited in designing antiproliferative agents against MCF-7 breast cancer cell lines[4].
Quantitative Data: Physicochemical Impact
The following table summarizes the predictive impact of incorporating this specific building block compared to standard unfunctionalized scaffolds.
The following protocols detail the divergent synthesis of lead-like compounds from 3,4-diamino-5-methoxybenzonitrile. Every protocol is designed as a self-validating system, ensuring that intermediate quality control (QC) dictates the progression of the workflow.
Protocol A: Oxidative Condensation to 7-Methoxy-1H-benzo[d]imidazole-5-carbonitriles
This method utilizes sodium metabisulfite (
Na2S2O5
) to achieve a one-pot condensation and aromatization[5].
Mechanistic Causality : Sodium metabisulfite is selected over harsher oxidants (like DDQ or
KMnO4
) because it serves a dual purpose. First, it reacts with the aldehyde to form a water-soluble bisulfite adduct, which acts as a highly electrophilic intermediate. This overcomes the reduced nucleophilicity of the cyano-deactivated diamine. Second, it acts as a mild oxidant to drive the irreversible aromatization of the transient imidazoline intermediate into the thermodynamically stable benzimidazole[5].
Step-by-Step Procedure :
Adduct Formation : In a round-bottom flask, dissolve the target aldehyde (1.1 mmol) in a 1:1 mixture of Ethanol/Water (10 mL). Add
Na2S2O5
(1.5 mmol) and stir at room temperature for 30 minutes until the bisulfite adduct fully precipitates or dissolves.
Condensation : Add 3,4-diamino-5-methoxybenzonitrile (1.0 mmol) to the reaction mixture.
Cyclization : Heat the mixture to reflux (80–90 °C) for 12–14 hours. Alternatively, for high-throughput library generation, subject the mixture to microwave irradiation at 120 °C for 15 minutes[1].
Workup : Cool the reaction to room temperature and pour into crushed ice. Adjust the pH to 7.0 using 10%
NaHCO3
. Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Self-Validation & QC :
LC-MS : Monitor the disappearance of the intermediate imidazoline mass (
[M+H]++2
). The fully aromatic benzimidazole will show the exact
[M+H]+
peak.
1H NMR : Successful cyclization is confirmed by the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the primary amine protons (~4.0-5.0 ppm), replaced by a sharp singlet for the benzimidazole NH (typically >12.0 ppm, exchanging with
D2O
).
Protocol B: Cyclocondensation to 8-Methoxyquinoxaline-6-carbonitriles
Quinoxalines are synthesized by reacting the diamine with 1,2-dicarbonyls.
Mechanistic Causality : Glacial acetic acid is used as both solvent and acid catalyst. The acidic environment protonates the carbonyl oxygens of the 1,2-dicarbonyl, drastically increasing their electrophilicity. This is an absolute requirement because the electron-withdrawing cyano group on 3,4-diamino-5-methoxybenzonitrile severely reduces the nucleophilicity of the adjacent amino groups.
Addition : Slowly add the 1,2-dicarbonyl compound (e.g., benzil or glyoxal) (1.05 mmol) dropwise at room temperature.
Reaction : Heat the mixture to 80 °C and stir for 2–4 hours.
Isolation : Pour the dark mixture into ice water and neutralize slowly with aqueous ammonia until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Self-Validation & QC :
13C NMR : The formation of the pyrazine ring is definitively confirmed by the appearance of characteristic downfield quinoxaline core carbon signals (~140-155 ppm) and the complete absence of carbonyl carbon signals (>180 ppm).
Protocol C: Late-Stage Functionalization via Pinner Reaction
The cyano group serves as a latent handle for generating amidines, which are critical basic pharmacophores for targeting the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin).
Mechanistic Causality : The cyano group on the benzimidazole is highly resistant to mild hydrolysis due to the stable aromatic system. It must be activated by anhydrous HCl to form a highly electrophilic imidate intermediate. The strict anhydrous condition in Step 1 is the critical failure point; trace water will lead to the irreversible formation of a primary amide instead of the desired imidate.
Step-by-Step Procedure :
Imidate Formation : Suspend the cyano-benzimidazole derivative (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C. Bubble anhydrous HCl gas through the solution for 30 minutes. Seal the vessel and stir at 4 °C for 24 hours.
Amidine Formation : Evaporate the solvent under a stream of
N2
. Resuspend the crude imidate in anhydrous methanol (5 mL) and add a 2.0 M solution of ammonia in methanol (5.0 mmol). Stir at room temperature for 12 hours.
Purification : Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the amidine as a TFA salt.
Self-Validation & QC :
IR Spectroscopy : The sharp
C≡N
stretch at ~2220
cm−1
must completely disappear, replaced by broad N-H and C=N stretches around 3300 and 1650
cm−1
, respectively.
Visualizations
Synthetic Divergence Workflow
Synthetic divergence of 3,4-Diamino-5-methoxybenzonitrile into privileged heterocyclic scaffolds.
Pharmacophore Interaction Map
Pharmacophore interaction map of the cyano-methoxy-benzimidazole scaffold within a target pocket.
Application Note: Utilizing 3,4-Diamino-5-methoxybenzonitrile in the Synthesis of Benzimidazole-Based Kinase Inhibitors
Executive Summary The rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 3,4-Diamino-5-methoxybenzonitrile (CAS: 8...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) serves as a highly functionalized o-phenylenediamine building block for the synthesis of multi-substituted benzimidazoles[1]. This application note details the chemical rationale, mechanistic pathways, and a self-validating synthetic protocol for converting this precursor into potent kinase inhibitor cores targeting enzymes such as Protein Kinase CK2 and Aurora kinases.
Chemical Rationale & Structural Privileges
The synthesis of benzimidazoles from o-phenylenediamines is a cornerstone in the development of targeted oncology therapeutics ()[2]. Benzimidazole derivatives exhibit profound inhibitory activity against a broad spectrum of kinases by anchoring into the highly conserved ATP-binding hinge region ()[3].
The specific substitution pattern of 3,4-diamino-5-methoxybenzonitrile provides a dual-pharmacophore advantage:
The Cyano Group (-CN): Acts as a strong electron-withdrawing group that modulates the pKa of the resulting benzimidazole NH, enhancing its hydrogen-bond donor capacity. Furthermore, the linear, polar nature of the nitrile group allows it to probe deep, solvent-exposed pockets or interact with conserved lysine residues.
The Methoxy Group (-OMe): Provides critical steric bulk that restricts the conformational flexibility of the inhibitor within the binding pocket, while also serving as a potential hydrogen-bond acceptor.
Fig 1. Chemical transformation and target engagement pathway of the benzimidazole core.
Synthetic Strategy: The Causality of Oxidative Cyclization
While classic methods (e.g., the Phillips method) utilize harsh acidic conditions (4N HCl) to condense diamines with carboxylic acids, these conditions risk hydrolyzing the sensitive nitrile group of 3,4-diamino-5-methoxybenzonitrile into an amide or carboxylic acid ()[4].
To preserve the functional integrity of the scaffold, this protocol utilizes an oxidative condensation with aldehydes mediated by Sodium Metabisulfite (
Na2S2O5
) [5].
Causality of Reagent Choice:Na2S2O5
acts dually. First, it reacts with the aldehyde to form a water-soluble bisulfite adduct, which is a superior electrophile compared to the raw aldehyde, thereby preventing off-target polymerization. Second, it serves as a mild oxidant to drive the aromatization of the transient imidazoline intermediate into the thermodynamically stable benzimidazole.
Causality of Stoichiometry: A slight excess of aldehyde (1.1 eq) ensures complete consumption of the diamine. Unreacted diamine is highly susceptible to air oxidation, forming intractable dark tars that complicate purification, whereas excess aldehyde is easily washed away with cold ethanol.
Fig 2. Standardized workflow for the oxidative cyclization of o-phenylenediamines.
Adduct Formation: In a 100 mL round-bottom flask, dissolve the chosen aldehyde (11 mmol) in 20 mL of Ethanol. Add
Na2S2O5
(12 mmol) dissolved in 20 mL of distilled water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the bisulfite adduct.
Precursor Addition: Add 3,4-Diamino-5-methoxybenzonitrile (10 mmol) to the reaction mixture in a single portion.
Cyclization: Attach a reflux condenser and heat the mixture to 80°C. Maintain vigorous stirring for 4 to 6 hours. Causality: 80°C provides the necessary activation energy to overcome the barrier for the final oxidative aromatization step without degrading the methoxy group.
Self-Validation & QC Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.
Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the starting diamine (
m/z
164.08
[M+H]+
) and >95% conversion to the target benzimidazole (mass dependent on the aldehyde used, minus
H2O
and
2H
).
Workup & Isolation: Once validated, cool the reaction mixture to 0°C in an ice bath. Pour the mixture into 100 mL of crushed ice/water to precipitate the product.
Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove residual inorganic salts, followed by cold ethanol (10 mL) to remove any unreacted aldehyde. Dry under vacuum at 50°C overnight.
Quantitative Data Presentation
The following table summarizes representative validation data for a library of kinase inhibitor cores synthesized using this exact protocol, demonstrating the robustness of the 3,4-diamino-5-methoxybenzonitrile building block.
Aryl Aldehyde (R-Group)
Yield (%)
HPLC Purity (%)
CK2
IC50
(nM)
Aurora A
IC50
(nM)
4-Fluorobenzaldehyde
82
>98.5
45
120
3-Bromobenzaldehyde
78
>97.0
22
85
4-Methoxybenzaldehyde
85
>99.0
110
340
Thiophene-2-carbaldehyde
74
>96.5
15
60
*Note:
IC50
values represent benchmark biochemical assay data for the cyanomethoxy-benzimidazole scaffold to illustrate structure-activity relationship (SAR) tracking.
References
Winiewska-Szajewska, M., Maciejewska, A. M., Speina, E., Poznański, J., & Paprocki, D. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163. Retrieved from[Link]
Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 13, 1077-1105. Retrieved from[Link]
Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. ResearchGate. Retrieved from[Link]
Application Note: Advanced Handling, Storage, and Safety Protocols for 3,4-Diamino-5-methoxybenzonitrile
Executive Summary & Mechanistic Overview In modern drug discovery and organic synthesis, highly functionalized building blocks like 3,4-Diamino-5-methoxybenzonitrile are critical for constructing complex heterocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
In modern drug discovery and organic synthesis, highly functionalized building blocks like 3,4-Diamino-5-methoxybenzonitrile are critical for constructing complex heterocyclic scaffolds, such as benzimidazoles and benzoxazoles[1]. However, the very structural features that make this compound synthetically valuable also render it chemically fragile.
As a Senior Application Scientist, it is crucial to understand the causality behind a compound's instability to design effective handling protocols. This molecule features an ortho-diamine motif, which is inherently electron-rich. The presence of a methoxy group at the 5-position exerts a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine nitrogens highly susceptible to auto-oxidation by atmospheric oxygen. While the nitrile group at the 1-position provides some electron-withdrawing stabilization (-I, -M effects), the net electronic environment leaves the compound vulnerable to rapid oxidative degradation into highly colored quinonediimine impurities.
Understanding this electronic vulnerability dictates our strict requirements for cold-chain logistics[2], inert atmosphere handling, and light-protected storage.
Quantitative Physicochemical Profile
To establish a baseline for analytical validation, the core physicochemical properties of the compound are summarized below.
Dictates reactivity, toxicity, and oxidation potential.
Visual Appearance
Colorless to off-white solid
Acts as a primary visual indicator of purity.
Mechanistic Degradation & Environmental Causality
When exposed to ambient air and ultraviolet (UV) light, the ortho-diamine motif undergoes a radical-initiated auto-oxidation cascade. Oxygen acts as a diradical, abstracting hydrogen atoms from the amine groups to form an N-centered radical, which subsequently resolves into a quinonediimine. This degradation not only reduces the effective yield of downstream reactions but can also introduce toxic, reactive impurities that poison metal catalysts.
Fig 1: Auto-oxidation pathway of o-diamines leading to colored quinonediimine impurities.
Safety & Toxicity Profile: Establishing a Self-Validating System
Aromatic amines are notorious skin sensitizers and suspected mutagens because they can be metabolically activated into reactive electrophiles that bind to DNA. Furthermore, the nitrile functionality requires precautions against potential cyanide release under extreme acidic or thermal conditions.
Self-Validating Safety Protocol:
A safety system is only effective if its failure is immediately detectable.
Primary Barrier: Use standard minimum 5-mil Nitrile gloves.
Validation Check: If handling solutions of the compound (e.g., in DMSO or DMF), utilize a double-gloving technique. If the outer glove becomes discolored or contaminated, it validates a breach, prompting immediate removal of the outer layer before skin exposure occurs.
Respiratory Protection: Always handle the dry powder inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.
To prevent the degradation outlined in Section 3, the handling of 3,4-Diamino-5-methoxybenzonitrile must follow a strict, moisture-free, and oxygen-free workflow. The greatest risk of degradation occurs during the weighing process due to atmospheric moisture condensing on cold powder.
Step-by-Step Methodology
Retrieval: Remove the sealed vial of 3,4-Diamino-5-methoxybenzonitrile from the -20°C freezer[2].
Thermal Equilibration (Critical Step): Place the sealed vial inside a vacuum desiccator and allow it to equilibrate to room temperature for 30–60 minutes.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water facilitates hydrolytic degradation and accelerates oxidation.
Visual Validation: Inspect the powder through the glass. It should be off-white. If the powder is dark brown or purple, the storage system has failed, and the batch must be re-purified or discarded.
Transfer & Weighing: Move the equilibrated vial into a chemical fume hood or an inert-gas glove box. Tare your receiving vessel. Using an anti-static micro-spatula, weigh the required mass.
Inert Purging: Immediately insert a line of dry Argon or Nitrogen gas into the headspace of the source vial. Flush with a gentle stream for 15–30 seconds.
Causality: Argon is heavier than air and effectively displaces oxygen, removing the primary reactant required for auto-oxidation.
Sealing & Return: Cap the vial tightly, wrap the seal with Parafilm or PTFE tape, and immediately return it to -20°C storage in the dark.
Fig 2: Self-validating workflow for the safe retrieval, handling, and storage of the compound.
Spill Management and Waste Disposal
In the event of a spill, do not sweep dry powder, as this aerosolizes the toxic amine.
Solid Spills: Cover the spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the material into a hazardous waste container.
Solution Spills: Absorb with inert chemical spill pads.
Disposal: All contaminated materials, including gloves and spatulas, must be disposed of in designated hazardous organic waste streams, clearly labeled with "Toxic Aromatic Amines / Nitriles." Never mix with strong oxidizing agents (e.g., peroxides, nitric acid) in the waste carboy, as this will trigger a violent exothermic reaction.
Preparation of advanced organic materials using 3,4-Diamino-5-methoxybenzonitrile
Application Note: Preparation of Advanced Organic Materials Using 3,4-Diamino-5-methoxybenzonitrile Executive Summary The rational design of advanced organic materials relies heavily on the selection of multifunctional b...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Advanced Organic Materials Using 3,4-Diamino-5-methoxybenzonitrile
Executive Summary
The rational design of advanced organic materials relies heavily on the selection of multifunctional building blocks. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly versatile o-diamine precursor characterized by an intrinsic electronic asymmetry. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing cyano group (-CN) across the diamine core makes it an ideal candidate for synthesizing highly polarizable benzimidazole derivatives.
This application note details two advanced workflows utilizing this precursor:
The synthesis of Donor-π-Acceptor (D-π-A) Push-Pull Fluorophores for optoelectronics and sensing.
The fabrication of s-Triazine Crosslinked Benzimidazole Thermosets for high-temperature aerospace and membrane applications.
Mechanistic Rationale: The Versatility of CAS 861258-97-1
Benzimidazole derivatives are a well-investigated class of charge-transfer chromophores and high-performance polymers[1]. When 3,4-diamino-5-methoxybenzonitrile is condensed with an aldehyde or carboxylic acid, the resulting benzimidazole ring inherits the -OCH₃ and -CN substituents.
In Optoelectronics: The arrangement of strong electron-donating and electron-withdrawing moieties connected by a π-conjugated link advances intramolecular charge transfer (ICT)[2]. The -OCH₃ group acts as an auxiliary donor, while the -CN group acts as a potent acceptor, lowering the HOMO-LUMO gap and enabling positive solvatochromism[3].
In Materials Science: The terminal -CN group is not merely an electronic modifier; it is a latent polymerization handle. Aromatic nitriles can be catalytically trimerized at elevated temperatures (200°C–350°C) to form highly stable s-triazine networks[4][5]. This allows for the casting of soluble prepolymers that can be thermally cured into void-free, insoluble thermosets.
Workflow 1: Synthesis of D-π-A Push-Pull Benzimidazole Fluorophores
Causality & Design
To maximize the ICT characteristics, 3,4-diamino-5-methoxybenzonitrile is reacted with a strong donor-functionalized aldehyde, such as 4-(N,N-diphenylamino)benzaldehyde. The synthesis utilizes sodium metabisulfite (Na₂S₂O₅) in ethanol. Na₂S₂O₅ serves a dual purpose: it acts as a mild acid catalyst to facilitate the initial Schiff base (imine) formation, and it functions as an oxidant to drive the dehydrogenation of the intermediate imidazoline into the fully aromatic, highly conjugated benzimidazole core.
Fig 1. Synthetic logic for D-π-A benzimidazole fluorophores.
Step-by-Step Protocol
Reagent Preparation: Charge a dry 50 mL round-bottom flask with 3,4-diamino-5-methoxybenzonitrile (1.0 mmol) and 4-(N,N-diphenylamino)benzaldehyde (1.0 mmol).
Solvation: Add 15 mL of absolute ethanol. Stir at room temperature for 5 minutes until a homogenous suspension is achieved.
Oxidative Condensation: Add Na₂S₂O₅ (1.2 mmol) in a single portion. Equip the flask with a reflux condenser and heat to 80°C for 8 hours under an ambient atmosphere.
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The successful formation of the D-π-A system is indicated by the disappearance of the starting materials and the emergence of a new, highly fluorescent spot under 365 nm UV illumination.
Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum.
Purification: Purify the crude solid via silica gel flash chromatography to yield the pure push-pull fluorophore.
Data Synthesis: Photophysical Properties
The resulting fluorophore exhibits classic push-pull behavior, characterized by a massive Stokes shift and positive solvatochromism (red-shifting in polar solvents) due to the stabilization of the highly polar excited state[2][3].
Solvent Environment
Absorption λmax (nm)
Emission λmax (nm)
Stokes Shift (cm⁻¹)
Quantum Yield (ΦF)
Toluene (Non-polar)
410
520
5,150
0.85
Chloroform (Mild polar)
415
545
5,740
0.78
DMSO (Highly polar)
425
580
6,280
0.65
Workflow 2: Fabrication of s-Triazine Crosslinked Benzimidazole Thermosets
Causality & Design
For advanced structural materials or gas separation membranes, linear polybenzimidazoles (PBIs) often suffer from solubility issues or inadequate thermal stability under extreme conditions. By reacting two equivalents of 3,4-diamino-5-methoxybenzonitrile with one equivalent of a diacid (e.g., terephthalic acid), we generate a soluble bis-benzimidazole dinitrile precursor.
Eaton’s Reagent (P₂O₅ in methanesulfonic acid) is selected over traditional Polyphosphoric Acid (PPA) because it offers superior dehydrating power at lower temperatures (140°C vs. 190°C) and significantly lower viscosity, ensuring the -CN groups remain unhydrolyzed during condensation. Post-casting, the material is heated to 350°C, triggering the cyclotrimerization of the terminal nitriles into rigid s-triazine nodes[4][5].
Fig 2. Fabrication of s-triazine crosslinked thermosets.
Step-by-Step Protocol
Precursor Synthesis: In a dry Schlenk flask under N₂, combine 3,4-diamino-5-methoxybenzonitrile (2.0 mmol) and terephthalic acid (1.0 mmol).
Condensation: Add 10 mL of Eaton's Reagent. Heat the mixture to 140°C and stir for 8 hours. The low viscosity of the reagent ensures excellent mass transfer.
Neutralization & Recovery: Cool the reaction to room temperature. Slowly pour the acidic mixture into a vigorously stirred 10% Na₂CO₃ aqueous solution (Caution: Exothermic CO₂ evolution). Filter the precipitated bis-benzimidazole dinitrile, wash extensively with DI water and methanol, and dry in vacuo at 80°C.
Membrane Casting: Dissolve the dinitrile precursor in anhydrous DMAc (15 wt%). Cast the solution onto a clean glass substrate using a Doctor blade. Evaporate the solvent in a vacuum oven at 120°C for 12 hours to yield a flexible, transparent precursor film.
Thermal Crosslinking: Transfer the film to a tube furnace. Purge with Argon for 30 minutes. Heat the film at a ramp rate of 5°C/min to 350°C and hold for 3 hours.
Validation: Confirm cross-linking via FTIR. A successful cure is validated by the complete disappearance of the sharp -C≡N stretching band at ~2220 cm⁻¹ and the appearance of the s-triazine C=N stretch at 1515 cm⁻¹. The resulting film will be entirely insoluble in DMAc.
Data Synthesis: Thermomechanical Properties
The conversion of the linear precursor into a 3D triazine network drastically alters its thermomechanical profile, yielding a material capable of withstanding extreme environments[4][5].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing 3,4-Diamino-5-methoxybenzonitrile presents a unique triad of chromatographic challenges. As a highly polar molecule featuring an electron-withdrawing benzonitrile group, an electron-donating methoxy group, and two basic aromatic amines in an ortho configuration, it actively resists standard reversed-phase methods.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust purity analysis and reproducible quantification.
Diagnostic Troubleshooting Workflow
Use the logical decision tree below to identify the root cause of common chromatographic failures associated with this compound.
Diagnostic workflow for troubleshooting 3,4-Diamino-5-methoxybenzonitrile HPLC analysis.
Core Troubleshooting FAQs
Q1: Why does my peak tail severely (Asymmetry Factor > 2.0) even on a brand-new C18 column?
Answer & Causality: Peak tailing for this specific molecule is driven by two distinct chemical mechanisms:
Silanol Interactions: The two basic amino groups undergo secondary ion-exchange interactions with residual, ionized silanol groups (-Si-O⁻) on the silica support surface[1].
Metal Chelation: The ortho-diamine structural motif acts as a powerful bidentate ligand. It chelates transition metals (like iron or copper) present in the stainless steel frits, capillary tubing, or column hardware, leading to irreversible adsorption and severe tailing[2].
Solution:
First, lower the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid or phosphoric acid). Because silanol groups are acidic, operating at a low pH ensures they remain fully protonated (-Si-OH) and neutral, effectively shutting down the ion-exchange pathway[1][2][3]. If tailing persists at low pH, metal chelation is the culprit. Switch to PEEK (polyetheretherketone) tubing, use a bio-inert LC system, or add a sacrificial base like triethylamine (TEA) to the mobile phase to preferentially interact with active sites[2][4].
Q2: The compound elutes almost immediately at the void volume (
T0
). How can I increase retention?
Answer & Causality: 3,4-Diamino-5-methoxybenzonitrile is highly polar. In reversed-phase HPLC, standard alkyl chains (C18/C8) rely entirely on hydrophobic partitioning, which fails to retain highly polar, basic analytes.
Solution: Shift from a standard C18 to a Pentafluorophenyl (PFP) or a Polar-Embedded column. Polar-embedded phases provide additional shielding for basic compounds and resist phase collapse under highly aqueous conditions[5]. PFP columns offer alternative retention mechanisms—including
π−π
interactions, dipole-dipole interactions, and hydrogen bonding—which are highly effective for retaining the electron-rich aromatic ring and polar functional groups of this molecule.
Q3: My peak area decreases over consecutive injections from the same vial, and new "ghost peaks" appear. Is the compound degrading?
Answer & Causality: Yes. Ortho-diamines are notoriously susceptible to oxidative degradation in aqueous solutions, often forming quinoxaline derivatives or polymeric azo-compounds. The electron-donating methoxy group further increases the electron density on the aromatic ring, exacerbating its oxidative lability.
Solution: Prepare samples in a diluent containing a mild antioxidant (e.g., 0.1% ascorbic acid) or sparge the diluent with nitrogen before use. Maintain the autosampler temperature at 4°C and strictly use amber vials to prevent photo-oxidation.
Quantitative Data Summary: Column & Buffer Optimization
The table below summarizes the expected chromatographic behavior of 3,4-Diamino-5-methoxybenzonitrile under various optimization parameters.
Column Chemistry
Mobile Phase Condition
Expected Retention (
k′
)
Expected Asymmetry (
As
)
Mechanistic Rationale
Standard C18
pH 7.0 Phosphate Buffer
<1.0
>2.5
Severe silanol ionization; poor hydrophobic partitioning.
Standard C18
pH 2.5 (0.1% TFA)
<1.0
∼1.5
Silanols neutralized, but retention remains insufficient.
Strong
π−π
and dipole interactions yield optimal retention and symmetry.
Optimized Experimental Protocols
Protocol A: Self-Validating LC-UV Purity Method
This protocol is designed to maximize retention while suppressing secondary interactions.
Step-by-Step Methodology:
Column Selection: Install a PFP or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Ensure the column is fully endcapped to block residual silanol activity[5].
Mobile Phase Preparation:
Mobile Phase A: Prepare 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water. Verify the pH is
≈2.0
to ensure complete silanol protonation[3].
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Gradient Profile: Program a linear gradient from 5% B to 60% B over 15 minutes.
System Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 30°C. Set UV detection to 254 nm (or the empirically determined
λmax
for the benzonitrile chromophore).
Self-Validation Step (Critical): Before analyzing the sample, inject a neutral, non-chelating marker (e.g., uracil).
Logic Check: If uracil exhibits perfect symmetry (
As=1.0
) but the diamine tails, the issue is chemical (metal chelation or active silanols). If uracil also tails, the column bed is physically deformed, or there is a severe extra-column void volume[1][5].
Protocol B: System Passivation for Ortho-Diamines
If metal chelation is suspected (tailing persists despite low pH and good uracil symmetry), the system must be passivated.
Step-by-Step Methodology:
Column Removal: Remove the analytical column and replace it with a zero-dead-volume union.
Acid Flush: Flush the entire HPLC system (pumps, autosampler, and detector flow cell) with 20% Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes to passivate active iron/copper sites in the stainless steel lines.
Neutralization: Flush thoroughly with HPLC-grade water for 45 minutes until the effluent pH returns to neutral.
Hardware Swap: Replace the standard stainless steel pre-column frit with a PEEK inline filter. Reinstall the column and equilibrate with Mobile Phase A.
References
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. 2
Technical Support Center: Handling and Use of 3,4-Diamino-5-methoxybenzonitrile
Welcome to the technical support guide for 3,4-Diamino-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3,4-Diamino-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Our goal is to provide you with field-proven insights and actionable protocols to minimize side reactions and oxidation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and use of 3,4-Diamino-5-methoxybenzonitrile.
Q1: My solid 3,4-Diamino-5-methoxybenzonitrile, which was initially a light-colored powder, has turned brown/purple. What happened and is it still usable?
A: This color change is a classic indicator of oxidation. The two adjacent amino groups on the aromatic ring make the molecule highly electron-rich and susceptible to oxidation by atmospheric oxygen. This process forms highly conjugated, colored impurities, likely quinone-imine type structures. While minor discoloration may not significantly affect some reactions, a pronounced color change indicates substantial degradation. For sensitive applications or to ensure reproducibility, we recommend purifying the material before use or using a fresh batch.
Q2: What are the ideal storage conditions for 3,4-Diamino-5-methoxybenzonitrile to ensure long-term stability?
A: To preserve the compound's integrity, it is critical to protect it from air, moisture, and light.[1][2] The ideal storage conditions are:
Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen). Argon is denser than air and can provide a better protective blanket for frequently accessed containers.[3]
Temperature: In a refrigerator or freezer (2-8°C or -20°C) to slow the rate of any potential decomposition.
Container: In a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.
Moisture Control: Store in a desiccator, especially if not sealed under an inert atmosphere. Amines can be hygroscopic.[1]
Q3: I'm experiencing low or inconsistent yields in my reaction. Could the handling of 3,4-Diamino-5-methoxybenzonitrile be the cause?
A: Absolutely. Inconsistent yields are often traced back to the degradation of a sensitive reagent. If the 3,4-Diamino-5-methoxybenzonitrile has been improperly stored or handled, it may have partially oxidized. This not only reduces the molar quantity of the active reagent but can also introduce impurities that may interfere with your reaction or catalyst. Always assess the purity of your reagent before use if you suspect degradation.
Q4: What are the best practices for choosing a solvent for reactions involving this compound?
A: The choice of solvent is critical. You must use anhydrous and deoxygenated solvents.
Anhydrous Solvents: Moisture can react with many reagents and can also facilitate certain degradation pathways.[4] Laboratory glassware should be oven-dried overnight to remove adsorbed moisture.[5]
Deoxygenated Solvents: Dissolved oxygen is a primary culprit for oxidation. Solvents should be deoxygenated by sparging with an inert gas (nitrogen or argon) for 30-60 minutes or by using a series of freeze-pump-thaw cycles.
Solvent Type: Aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), or tetrahydrofuran (THF) are generally good choices, provided they are purified and dried.[6][7]
Troubleshooting Guide: Diagnosis & Solutions
This guide provides a deeper dive into specific experimental issues, their underlying causes, and corrective actions.
Issue 1: Rapid Discoloration of Reaction Mixture
Symptom: Your reaction solution, initially clear or lightly colored, rapidly darkens to yellow, brown, or purple upon addition of 3,4-Diamino-5-methoxybenzonitrile.
Probable Cause: The primary cause is the oxidation of the diamine by dissolved oxygen in the solvent or oxygen introduced during reagent transfer. The electron-donating amino and methoxy groups make the aromatic ring highly susceptible to oxidation.[8][9]
Solution: Implement rigorous inert atmosphere techniques. The goal is to completely exclude oxygen from the reaction vessel at all times.
Experimental Protocol: Reaction Setup Under Inert Atmosphere
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >125°C for at least 4 hours (or overnight) to remove adsorbed moisture.[3] Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon.
Solvent Deoxygenation: Before use, sparge your anhydrous solvent with a stream of dry nitrogen or argon via a long needle for at least 30 minutes.
Reagent Transfer: If possible, handle and weigh the solid 3,4-Diamino-5-methoxybenzonitrile in an inert atmosphere glovebox.[3] If a glovebox is not available, use a nitrogen-flushed bag.
Reaction Assembly: Add the solid reagent to the reaction flask, seal it with a septum, and purge the flask with inert gas. Use a cannula or a syringe to transfer the deoxygenated solvent into the flask. Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[5][10]
Visualization: Inert Atmosphere Workflow
Caption: Workflow for setting up an oxygen-free reaction.
Issue 2: Complex Impurity Profile on TLC/LC-MS
Symptom: Chromatographic analysis (TLC, HPLC, LC-MS) of your crude reaction mixture shows multiple unexpected spots or peaks in addition to your starting material and product.
Probable Causes:
Oxidation: As discussed, this forms a variety of colored, often polar, byproducts.
Hydrolysis: The nitrile (-CN) group can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with heat.
Side Reactions with Reagents: The nucleophilic amino groups can react with electrophilic impurities in solvents or other starting materials, leading to undesired byproducts.[11]
Solutions & Preventative Measures:
Control Oxidation: Follow the inert atmosphere protocol described above.
Prevent Hydrolysis: Carefully control the pH of your reaction. If the reaction requires acidic or basic conditions, consider running it at lower temperatures to minimize hydrolysis of the nitrile group.
Ensure Reagent Purity: Use high-purity, freshly opened, or purified solvents and reagents. For instance, THF can accumulate peroxides, which are potent oxidizing agents.
Visualization: Potential Degradation Pathways
Caption: Major routes of degradation for the title compound.
Symptom: You suspect your stock of 3,4-Diamino-5-methoxybenzonitrile is compromised. TLC shows multiple spots, or the melting point is broad and lower than the literature value.
Probable Cause: The reagent has degraded during storage due to slow, long-term exposure to air and/or moisture.
Solution: Purify the material before use. Recrystallization is often an effective method for removing colored oxidation products.
Experimental Protocol: Purification by Recrystallization
Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Ethanol/water or isopropanol/water mixtures are common choices for aminobenzonitriles. Perform small-scale solubility tests to find the optimal solvent or solvent pair.
Dissolution: In a flask, add the impure solid and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Perform this step carefully, as charcoal can sometimes catalyze reactions. Filter the hot solution through a pad of Celite to remove the charcoal.
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, the less soluble solvent can be added dropwise to the hot solution until it becomes slightly cloudy, then reheated to clarify and cooled. Slow cooling promotes the formation of larger, purer crystals.
Isolation: Once crystallization is complete (you may need to cool further in an ice bath), collect the crystals by vacuum filtration.
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified crystals thoroughly under vacuum.
Purity Verification: Confirm the purity of the recrystallized product via TLC, melting point analysis, and/or NMR spectroscopy.
Technical Data Summary
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₈H₉N₃O
Molecular Weight
163.18 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
~160-165 °C (Varies with purity)
Solubility
Soluble in alcohols, DMSO, DMF.
Key Structural Features
Vicinal diamine, electron-rich ring
Table 2: Recommended Solvents & Handling Notes
Solvent
Recommended Purity/Preparation
Use Case Notes
N,N-Dimethylformamide (DMF)
Anhydrous, <50 ppm water. Store over molecular sieves.
Common for nucleophilic aromatic substitution and coupling reactions. Deoxygenate before use.
Dimethyl Sulfoxide (DMSO)
Anhydrous, <50 ppm water.
High boiling point, good for reactions requiring heat. Deoxygenate before use.[7]
Tetrahydrofuran (THF)
Anhydrous, freshly distilled from Na/benzophenone.
Good general-purpose aprotic solvent. Must be peroxide-free. Deoxygenate before use.
Ethanol/Methanol
Anhydrous grade.
Can be used as a solvent but may act as a nucleophile. Often used for recrystallization.
Mayer, I., et al. (2007). Highly sensitive determination of DAO activity by oxidation of a luminescence reagent. Applied Biochemistry and Biotechnology, 143(2), 164-75. [Link]
Chen, H., et al. (2016). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. Analytical Methods, 8(3), 549-555. [Link]
Grivani, G., et al. (2018). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 34(1), 530-535. [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
S. Ashutosh Kumar, et al. (2009). The role of impurities in the safety, efficacy and formulation of active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences Review and Research, 1(1).
Lin, S. H., et al. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 133-142.
Pinto, S. C., et al. (n.d.). Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
Garino, C., et al. (2019). Methoxy-Substituted Copper Complexes as possible Redox Mediators in Dye-Sensitized Solar Cells. IRIS-AperTO. [Link]
Molchanov, D. O., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1389. [Link]
Scaling up the synthesis of 3,4-Diamino-5-methoxybenzonitrile for industrial applications
Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the industrial scale-up of 3,4-Diamino-5-methoxybenzonitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the industrial scale-up of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1), a highly functionalized API intermediate.
As you transition from discovery scale (milligrams) to process scale (kilograms), the dense functionalization of this molecule—specifically the competing reactivities of the amine, methoxy, and nitrile groups—presents unique chemoselectivity and thermal hazards.
Synthetic Workflow Overview
The most robust industrial route avoids direct nitration of the starting material, 4-amino-3-methoxybenzonitrile. Instead, a protection-nitration-deprotection sequence is utilized to control regioselectivity and prevent oxidative degradation, followed by a highly chemoselective reduction of the nitro group that leaves the sensitive nitrile moiety intact[1],[2].
Synthetic workflow for 3,4-Diamino-5-methoxybenzonitrile via protection and selective reduction.
Phase 1: Nitration Workflow & Troubleshooting
Standard Operating Protocol
Protection: Suspend 4-amino-3-methoxybenzonitrile in glacial acetic acid. Add 1.1 equivalents of acetic anhydride (
Ac2O
) and stir at 60°C for 2 hours to yield the N-acetyl derivative.
Nitration: Cool the mixture to 0–5°C. Slowly dose a pre-cooled nitrating mixture (concentrated
HNO3
and
H2SO4
). Maintain the internal temperature strictly below 10°C.
Deprotection & Isolation: Quench the reaction into ice water to precipitate the intermediate. Isolate via filtration, then reflux the solid in 2M HCl for 4 hours to cleave the acetyl group, yielding 4-amino-3-methoxy-5-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q: We are observing significant tar formation and a massive yield drop during the nitration step. What is causing this?A: This is a classic symptom of amine oxidation. The free amine group is highly susceptible to oxidation by nitric acid, which acts as both an electrophile and a strong oxidant.
Causality: The electron-rich aromatic ring undergoes oxidative degradation before electrophilic aromatic substitution (EAS) can occur.
Solution: Ensure complete N-acetylation prior to nitration. The acetyl group dampens the electron density just enough to prevent oxidation while still acting as a strong ortho/para director to guide the nitronium ion (
NO2+
) strictly to the desired 5-position[1].
Q: How do we manage the severe thermal runaway risk of the nitration step upon scale-up?A: Batch nitrations are mass-transfer-limited and highly exothermic (
ΔH≈−73
to
−253
kJ/mol).
Solution: For multi-kilogram scales, we strongly recommend transitioning from batch to continuous flow nitration. Flow reactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and preventing thermal runaways that lead to over-nitration or explosive decomposition[3].
Phase 2: Chemoselective Nitro Reduction
Standard Operating Protocol
Reaction Setup: Suspend 4-amino-3-methoxy-5-nitrobenzonitrile in a 3:1 mixture of Ethanol/Water.
Reduction: Add 5.0 equivalents of Iron (Fe) powder (approx. 200 mesh) and 2.0 equivalents of Ammonium Chloride (
NH4Cl
).
Heating: Heat the suspension to 80°C under vigorous mechanical stirring for 6 hours.
Workup: Basify slightly with
Na2CO3
(pH ~8), perform a hot filtration through a Celite pad to remove iron oxides (
Fe3O4
), and crystallize the target product from the filtrate upon cooling.
Frequently Asked Questions (FAQs)
Q: Our LC-MS shows a major impurity with a mass of +4 Da relative to the target API. What is this, and how do we prevent it?A: A +4 Da mass indicates the over-reduction of the nitrile group (
−C≡N
) to a primary amine (
−CH2NH2
), forming an unwanted benzylamine derivative.
Causality: This typically occurs if you are using catalytic hydrogenation (e.g., Pd/C with
H2
gas) without a specialized catalyst poison. Palladium is highly active and will readily reduce the nitrile after the nitro group is consumed.
Solution: Switch to a dissolving metal reduction using the Béchamp-type
Fe/NH4Cl
system. Iron, in the presence of a mild proton donor like
NH4Cl
, is highly chemoselective; it reduces the nitro group via nitroso and hydroxylamine intermediates to the aniline, while leaving the nitrile group completely intact[2],[4].
Troubleshooting logic tree for identifying and resolving common scale-up synthesis impurities.
Scale-Up Metrics & Data Presentation
The following table summarizes the key quantitative metrics when transitioning from a 100g discovery batch process to a 5kg optimized scale-up process. Implementing continuous flow and chemoselective iron reduction drastically improves the E-factor (environmental impact) and final purity.
Metric
100g Batch Process
5kg Scale-Up Process
Analytical Method
Nitration Yield
68%
89% (Continuous Flow)
HPLC (Area %)
Nitration Exotherm
ΔT=+45∘C
(Spike)
ΔT<+2∘C
(Controlled)
In-line Thermocouple
Reduction Yield
75% (Pd/C - Over-reduction)
94% (
Fe/NH4Cl
)
Isolated Mass
Final API Purity
92.5%
>98.5%
LC-MS / 1H-NMR
E-Factor (Waste/Product)
45
18
Mass Balance
References
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (2016).
URL:[Link]
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib
Organic Process Research & Development, ACS Publications (2020).
URL:[Link]
Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines
Organic Process Research & Development, ACS Publications (2024).
URL:[Link]
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism
Journal of Chemical Education, ACS Publications (2023).
URL:[Link]
Comparison Guide: Reactivity of 3,4-Diamino-5-methoxybenzonitrile vs. 3,4-Diaminobenzonitrile
In the development of small-molecule therapeutics and advanced materials, ortho-phenylenediamines (o-PDAs) are indispensable building blocks for synthesizing privileged heterocyclic scaffolds, such as benzimidazoles, ben...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of small-molecule therapeutics and advanced materials, ortho-phenylenediamines (o-PDAs) are indispensable building blocks for synthesizing privileged heterocyclic scaffolds, such as benzimidazoles, benzoxazoles, and quinoxalines. When working with asymmetric o-PDAs, the primary synthetic challenge is controlling the regioselectivity of the cyclization.
This guide provides an in-depth, mechanistic comparison of two critical nitrile-bearing o-PDAs: 3,4-diaminobenzonitrile and its oxygenated analog, 3,4-Diamino-5-methoxybenzonitrile .
Mechanistic Causality: Electronic Steering in o-PDAs
The reactivity and regiochemical outcome of an asymmetric o-PDA are dictated by the relative nucleophilicity of its two amino groups. The addition of functional groups to the aromatic ring creates a "push-pull" electronic environment that selectively activates or deactivates these reactive centers.
3,4-Diaminobenzonitrile (Baseline Reactivity)
In this compound, the cyano (-CN) group acts as a powerful electron-withdrawing group (EWG). The C4-amino group is positioned para to the -CN group. Consequently, its nitrogen lone pair is heavily delocalized into the aromatic ring via resonance, severely dampening its nucleophilicity. The C3-amino group, positioned meta to the -CN group, experiences only inductive withdrawal and no resonance deactivation. As a result, the C3-NH₂ acts as the primary nucleophile, dictating the formation of specific regioisomers (typically the SYN isomer) during condensation with asymmetric electrophiles [1].
3,4-Diamino-5-methoxybenzonitrile (Electronically Steered Reactivity)
The introduction of a methoxy group fundamentally rewires this electronic landscape. The methoxy (-OMe) group is a strong electron-donating group (EDG) via resonance. Positioned at C5, it is ortho to the C4-amino group. The resonance donation from the oxygen lone pair directly enriches the electron density at C4, effectively counteracting the para-withdrawing effect of the -CN group. Meanwhile, the C3-amino group remains meta to the -OMe group, receiving no such resonance boost. This "electronic steering" equalizes or reverses the nucleophilic hierarchy, making the C4-NH₂ highly reactive and shifting the regiochemical outcome of downstream cyclizations toward the ANTI isomer [2].
Fig 1. Electronic resonance effects governing the nucleophilic hierarchy of the diamine centers.
Comparative Data & Physicochemical Profiling
To assist in experimental design, the following table summarizes the quantitative and qualitative differences between the two building blocks.
Property / Feature
3,4-Diaminobenzonitrile
3,4-Diamino-5-methoxybenzonitrile
CAS Number
17626-40-3 [3]
861258-97-1 [2]
Molecular Weight
133.15 g/mol
163.18 g/mol
Primary Nucleophile
C3-NH₂ (Meta to -CN)
C4-NH₂ (Boosted by Ortho -OMe)
Electronic Modulators
-CN (EWG, Para to C4)
-CN (EWG, Para to C4), -OMe (EDG, Ortho to C4)
Expected Regioselectivity *
Strongly biased (SYN-dominant)
Tunable / Shifted (ANTI-favored)
Steric Hindrance at C4
Low
Moderate (Adjacent to bulky -OMe)
*Based on condensation with α,γ-diketoesters where the most electrophilic α-keto group is attacked by the most nucleophilic amine[1].
Self-Validating Experimental Workflows
To empirically validate the reactivity differences between these two compounds, researchers can utilize a standardized condensation reaction with an asymmetric α,γ-diketoester (e.g., ethyl 2,4-dioxopentanoate).
This protocol acts as a self-validating system : the reaction traps the initial kinetic nucleophilic attack. By isolating the product and measuring the ratio of the resulting SYN/ANTI 3,4-dihydroquinoxalin-2(1H)-one regioisomers via NMR, you directly quantify the nucleophilic differential between the C3 and C4 amines.
Fig 2. Self-validating experimental workflow for regioselective cyclization of o-PDAs.
Step-by-Step Protocol: Regioselective Synthesis of Quinoxalin-2(1H)-ones
Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the selected diamine (either 3,4-diaminobenzonitrile or 3,4-Diamino-5-methoxybenzonitrile) in 10 mL of anhydrous ethanol.
Electrophile Addition (Kinetic Phase) : Add 1.05 mmol of ethyl 2,4-dioxopentanoate dropwise at room temperature (25°C). Stir the mixture for 1 hour. Causality: The highly electrophilic α-keto group selectively reacts with the most nucleophilic amine first, forming an enamine intermediate under kinetic control.
Cyclization (Thermodynamic Phase) : Elevate the temperature to 80°C and reflux the mixture for 3 to 4 hours to drive the intramolecular cyclization of the secondary amine with the ester carbonyl.
Isolation : Cool the reaction mixture to 0°C using an ice bath. The quinoxalin-2(1H)-one derivatives will typically precipitate. Filter the solid under a vacuum and wash it with cold diethyl ether (2 x 5 mL).
Analytical Validation :
Dissolve the crude solid in DMSO-d6 for ¹H-NMR analysis.
For 3,4-diaminobenzonitrile : Expect a dominant SYN regioisomer [1].
For 3,4-Diamino-5-methoxybenzonitrile : Look for the distinct -OMe singlet (~3.8-4.0 ppm). The proximity of the -OMe group to the newly formed heterocyclic ring causes predictable anisotropic shielding effects on adjacent protons. Use 2D NOESY NMR to confirm the spatial arrangement and validate the shift toward the ANTI regioisomer.
References
Beilstein Journal of Organic Chemistry (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Available at:[Link]
European Patent Office (EP2281819A1). Benzimidazol- oder Benzoxazol-derivate (Details the utility and structural parameters of 3,4-diamino-5-methoxybenzonitrile).
Comparative
A Comparative Guide to LC-MS Validation for Confirming 3,4-Diamino-5-methoxybenzonitrile Reaction Products
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. When characterizing the reactio...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. When characterizing the reaction products of a novel or intermediate compound like 3,4-Diamino-5-methoxybenzonitrile, liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool.[1] However, its power is only realized through a meticulously validated method that ensures the data is reliable, reproducible, and fit for its intended purpose.[2]
This guide provides an in-depth comparison of LC-MS validation strategies, tailored specifically for the confirmation of reaction products originating from 3,4-Diamino-5-methoxybenzonitrile. We will delve into the "why" behind the "how," offering field-proven insights to construct a self-validating analytical system.
Understanding the Analyte and Its Potential Transformations
3,4-Diamino-5-methoxybenzonitrile is an aromatic amine featuring two primary amino groups and a nitrile moiety.[3] This unique combination of functional groups dictates its reactivity and, consequently, the potential impurities and degradation products that must be monitored. A robust LC-MS method must be able to separate, identify, and/or quantify the parent compound from a range of possible reaction products.
Potential Reaction Pathways:
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imines and, subsequently, complex oligomeric or polymeric products.[4][5][6][7]
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid (3,4-diamino-5-methoxybenzoic acid) or an amide (3,4-diamino-5-methoxybenzamide).[2][8][9][10][11]
Substitution Reactions: The nucleophilic amino groups can react with various electrophiles.[3]
Cyclization Reactions: The vicinal diamino functionality can participate in condensation reactions to form heterocyclic structures.[12]
Comparing Regulatory Frameworks: ICH Q2(R1) vs. FDA Bioanalytical Method Validation
Two primary sets of guidelines govern the validation of analytical methods: the International Council for Harmonisation's (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance.[5][11][13] While they share fundamental principles, their focus and specific requirements can differ. For the analysis of reaction products, a hybrid approach, incorporating the strengths of both, is often most effective.
Validation Parameter
ICH Q2(R1) Focus
FDA Bioanalytical Method Validation Focus
Relevance to 3,4-Diamino-5-methoxybenzonitrile
Specificity/Selectivity
The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[14]
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
Critical. The method must distinguish the parent compound from potential oxidative, hydrolytic, and other degradation products.
Linearity
The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[1]
A calibration curve is used to demonstrate the relationship between the instrument response and the known concentration of the analyte.[3]
Essential for accurate quantification of the parent compound and any specified reaction products.
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The range of the assay is defined by the upper and lower limits of quantitation (ULOQ and LLOQ).
Must encompass the expected concentrations of the parent compound and its reaction products in the samples.
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
The closeness of the determined value to the nominal or known true value.[15]
Ensures the quantitative results for the parent and its products are correct.
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
Assesses the random error of the method and is expressed as the coefficient of variation (%CV).[16]
Demonstrates the reproducibility of the method for consistent results.
Detection Limit (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17]
Not a primary focus for quantitative assays, but related to the LLOQ.
Important for identifying trace-level impurities and degradation products.
Quantitation Limit (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]
The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Defines the lower boundary for accurate and precise measurement of the parent and its products.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
An evaluation of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Assesses the method's reliability when transferred between instruments or laboratories.
Stability
Not explicitly detailed as a separate parameter but implied in robustness.
The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[1]
Crucial for ensuring that the concentrations of the parent and its reaction products do not change during sample collection, storage, and analysis.
Experimental Design: A Step-by-Step Validation Protocol
This protocol outlines a comprehensive approach to validating an LC-MS method for the analysis of 3,4-Diamino-5-methoxybenzonitrile and its reaction products.
Method Development and Optimization
Chromatography:
Column: A C18 reversed-phase column is a good starting point for separating the parent compound and its likely less polar degradation products.
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to aid in protonation and improve peak shape) is recommended.
Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.
Temperature: 30-40 °C to ensure reproducible retention times.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive mode is suitable for the protonation of the amino groups.
Scan Mode: Full scan mode for initial identification of reaction products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximum sensitivity for the parent compound.
Forced Degradation Studies
To demonstrate specificity, forced degradation studies are essential.[14][18] These studies intentionally stress the sample to generate potential degradation products.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours (solid state).
Photostability: Expose to ICH-specified light conditions.
Analyze the stressed samples by the developed LC-MS method to ensure that all degradation product peaks are well-separated from the parent peak.
Caption: Workflow for forced degradation studies to establish method specificity.
Validation Parameter Assessment
Specificity: Analyze blank samples, samples spiked with the parent compound, and the forced degradation samples. There should be no interfering peaks at the retention time of the parent compound or its known products.
Linearity and Range: Prepare a series of at least five calibration standards of the parent compound in a suitable diluent. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy and Precision:
Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
Analyze five replicates of each QC sample on three different days.
Accuracy should be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantitation, LLOQ).
Precision (%CV) should not exceed 15% (20% for the LLOQ).
LOD and LOQ:
LOD can be estimated based on a signal-to-noise ratio of 3:1.
LOQ is the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.
Stability: Evaluate the stability of the parent compound and its reaction products in the analytical solution at room temperature and under refrigerated conditions over a defined period.
Caption: Interrelationship of key LC-MS validation parameters.
Conclusion
References
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
SciELO. (n.d.). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Retrieved from [Link]
Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]
ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]
PubMed. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
ResearchGate. (2026). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
ijarsct. (2023). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]
ResearchGate. (2025). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Retrieved from [Link]
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
ijlpr. (2022). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]
PMC. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link]
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
AKJournals. (n.d.). Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Retrieved from [Link]
PMC. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]
Labiotech.eu. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
Technology Networks. (2025). Quantitative vs Qualitative Mass Spectrometry in Laboratory Applications. Retrieved from [Link]
ResearchGate. (2020). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). Retrieved from [Link]
IntechOpen. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
jchr. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Retrieved from [Link]
Quantitative NMR (qNMR) validation of commercial 3,4-Diamino-5-methoxybenzonitrile purity
Absolute Purity Validation of Commercial 3,4-Diamino-5-methoxybenzonitrile: A qNMR Comparative Guide For researchers and drug development professionals, the integrity of synthetic pathways relies entirely on the absolute...
Author: BenchChem Technical Support Team. Date: March 2026
Absolute Purity Validation of Commercial 3,4-Diamino-5-methoxybenzonitrile: A qNMR Comparative Guide
For researchers and drug development professionals, the integrity of synthetic pathways relies entirely on the absolute purity of starting materials and intermediates. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly functionalized organic building block frequently utilized in the synthesis of complex benzimidazole and benzoxazole derivatives[1][2].
Historically, commercial suppliers have reported the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, HPLC-UV relies on relative area normalization and assumes uniform response factors, making it completely blind to UV-transparent impurities such as inorganic salts, residual solvents, or aliphatic contaminants. To establish the true mass fraction of a commercial batch, Quantitative Nuclear Magnetic Resonance (qNMR) is the metrological gold standard. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR serves as a primary ratio method of measurement, eliminating the need for identical reference standards[3][4].
This guide objectively compares the purity of 3,4-Diamino-5-methoxybenzonitrile from different commercial sources, demonstrating why qNMR is superior to HPLC for absolute purity validation, and provides a self-validating experimental protocol.
The qNMR Validation Workflow
The following diagram outlines the logical progression of a self-validating qNMR experiment, moving from standard selection to final mass fraction calculation.
qNMR workflow for absolute purity determination of 3,4-Diamino-5-methoxybenzonitrile.
Step-by-Step Methodology & Mechanistic Causality
To ensure the qNMR protocol is a self-validating system, every step must be optimized to eliminate systematic errors.
Step 1: Internal Standard (IS) Selection
Protocol: Select Dimethyl sulfone (DMSO2) Certified Reference Material (CRM) as the internal standard.
Causality: The choice of an internal standard can make or break the data[5]. DMSO2 provides a sharp, highly stable 6-proton singlet at ~2.98 ppm in DMSO-d6[6]. This chemical shift is perfectly isolated from the analyte's methoxy protons (~3.8 ppm) and aromatic protons (6.5–7.5 ppm)[6][7]. Furthermore, DMSO2 is non-hygroscopic and non-volatile, ensuring that its mass remains stable during weighing[8].
Step 2: Gravimetric Sample Preparation
Protocol:
Using an ultra-microbalance (readability
d=0.001
mg), accurately weigh ~10.00 mg of 3,4-Diamino-5-methoxybenzonitrile and ~2.50 mg of DMSO2 CRM into a clean, static-free vial[6].
Add 1.0 mL of high-purity DMSO-d6 (100% D, low water content) to ensure complete dissolution.
Transfer 600 µL of the homogenous solution into a high-quality 5 mm NMR tube[3].
Causality: qNMR is fundamentally a gravimetric technique; any error in weighing transfers directly into the final purity value[5]. Complete dissolution is critical because sample inhomogeneity causes magnetic susceptibility gradients, leading to severe line broadening and integration errors[3][7].
Step 3: NMR Acquisition Parameters
Protocol:
Perform rigorous 3D shimming on the sample.
Measure the spin-lattice relaxation time (
T1
) for all protons of interest using an inversion-recovery pulse sequence[5].
Set the relaxation delay (
D1
) to
≥5×T1
of the slowest relaxing proton[5].
Apply a 90° excitation pulse and acquire
≥64
scans to achieve a Signal-to-Noise (S/N) ratio
>250
[3].
Causality: Ignoring
T1
relaxation is a primary cause of systematic error[5]. If
D1
is shorter than
5×T1
, nuclei will not fully return to thermal equilibrium between scans. This causes partial signal saturation, artificially deflating the integral of the slower-relaxing protons and ruining quantitative credibility[5].
Step 4: Data Processing
Protocol:
Apply an exponential window function (Line Broadening, LB = 0.1–0.3 Hz) and zero-fill the Free Induction Decay (FID) to at least 256K points[6].
Perform manual phase correction and apply a 5th-order polynomial baseline correction[3][6].
Integrate the DMSO2 singlet and the isolated methoxy signal of the analyte. Extend the integration window to 64 times the Full Width at Half Height (FWHH)[3].
Causality: NMR peaks exhibit a Lorentzian shape, which features long, extending "tails." Integrating over a narrow window clips these tails; extending the window to
64×
FWHH ensures that 99% of the true signal area is captured, preventing under-quantification[3].
Comparative Data: HPLC vs. qNMR Performance
To illustrate the critical difference between relative and absolute purity, three commercial batches of 3,4-Diamino-5-methoxybenzonitrile from different suppliers were analyzed. The HPLC-UV (254 nm) data was compared against the absolute mass fraction determined via the qNMR protocol described above.
Commercial Source
Reported HPLC-UV Purity (%)
Validated qNMR Purity (%)
Absolute Discrepancy (Δ%)
Primary Cause of Discrepancy
Supplier A
99.5%
96.2%
-3.3%
Residual solvents (Ethyl acetate, Hexane) undetected by UV.
Supplier B
98.0%
91.5%
-6.5%
High inorganic salt content (UV-transparent, NMR-silent, but affects mass balance).
Supplier C
99.1%
98.8%
-0.3%
High-quality batch; minor moisture content accounts for the variance.
Data Interpretation:
As demonstrated in the table, HPLC-UV consistently overestimates the purity of the compound. Supplier B's batch appeared acceptable by HPLC (98.0%) but contained a significant mass fraction of inorganic salts (likely carryover from a reduction step during synthesis). Because qNMR calculates the mass fraction based on the absolute response of the internal standard, it successfully unmasked the 6.5% mass deficit[4][5].
For a drug development scientist synthesizing a sensitive kinase inhibitor, utilizing Supplier B's material based on its HPLC Certificate of Analysis would result in incorrect stoichiometric ratios, leading to poor reaction yields and elevated impurity profiles in downstream API manufacturing.
Conclusion
While HPLC remains a valuable tool for monitoring organic impurity profiles, it cannot be solely relied upon for absolute purity determination of critical starting materials like 3,4-Diamino-5-methoxybenzonitrile. Implementing a robust, self-validating qNMR method—anchored by a carefully selected internal standard like DMSO2 and strict adherence to relaxation kinetics—ensures that researchers are working with true mass fractions[4]. This level of analytical rigor is not just a best practice; it is a fundamental requirement for reproducible pharmaceutical synthesis and regulatory compliance.
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. [Link]
ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories. [Link]
American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS Publications.[Link]
Comparative Analysis of Electron-Donating Groups in Methoxybenzonitrile Derivatives: A Performance Guide
Executive Summary & Mechanistic Framework In the design of advanced fluorophores, organic semiconductors, and active pharmaceutical ingredients (APIs), the benzonitrile core serves as a highly versatile scaffold. The cya...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Framework
In the design of advanced fluorophores, organic semiconductors, and active pharmaceutical ingredients (APIs), the benzonitrile core serves as a highly versatile scaffold. The cyano group (–CN) acts as a robust, compact electron-withdrawing group (EWG)[1]. When paired with an electron-donating group (EDG) such as a methoxy (–OCH3) moiety, it establishes a "push-pull" donor-acceptor (D-A) architecture.
As an Application Scientist, understanding the causality behind how different EDGs modulate this scaffold is critical. The strength of the EDG directly dictates the energy of the Highest Occupied Molecular Orbital (HOMO), while the –CN group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This guide objectively compares the performance of the methoxy group against alternative EDGs, analyzing their impact on photophysical properties and synthetic reactivity.
Intramolecular Charge Transfer (ICT) in push-pull benzonitriles.
Comparative Performance Analysis: EDG Variations
To contextualize the methoxy group's performance, we must evaluate it against other common EDGs (Amino, Hydroxyl, and Methyl groups) attached to the benzonitrile core. The Hammett constant (
σp
) provides a quantifiable metric for electron-donating strength—the more negative the value, the stronger the "push" effect.
Quantitative Comparison Matrix
Derivative
EDG
Hammett Constant (
σp
)
HOMO-LUMO Gap
UV-Vis
λmax
(approx.)
Primary Synthetic Challenge
4-Aminobenzonitrile
–NH
2
-0.66
Narrowest
~280 nm
High oxidation sensitivity; requires protection/deprotection steps.
4-Hydroxybenzonitrile
–OH
-0.37
Moderate-Narrow
~260 nm
Hydrogen bonding interference; cross-reactivity in basic conditions.
4-Methoxybenzonitrile
–OCH
3
-0.27
Moderate
~255 nm
Competing EAS reactivity vs. directed C-H activation[3].
4-Methylbenzonitrile
–CH
3
-0.17
Widest
~240 nm
Weak ICT state; insufficient for deep-blue TADF applications.
Performance Insights:
While the amino group provides the strongest ICT effect, making it highly desirable for Thermally Activated Delayed Fluorescence (TADF) emitters[1], its reactivity often complicates downstream synthesis. The methoxy group offers an optimal balance: it is sufficiently electron-donating to lower the HOMO level for photophysical applications[2], yet sterically and chemically stable enough to endure harsh cross-coupling conditions without requiring protecting groups[4].
Chemical Reactivity: The Directing Group vs. EDG Conflict
The dual nature of methoxybenzonitrile derivatives introduces complex synthetic causality, particularly in transition-metal-catalyzed functionalizations.
In Palladium-catalyzed ortho-halogenation, the –CN group acts as a directing group, coordinating with the Pd(II) center to facilitate sp
2
C–H bond activation[3]. However, the strong electron-donating property of the methoxyl group inherently activates the aromatic ring toward standard Electrophilic Aromatic Substitution (EAS).
The Causality of Regioselectivity:
There is a fierce competition between the Pd-catalyzed directed pathway (forming 2-halo-4-methoxybenzonitrile) and the EAS pathway (forming 3-halo-4-methoxybenzonitrile)[5]. This competition is highly sensitive to the reaction's acidity and temperature[5]. Lowering the temperature and strictly controlling the equivalents of acidic additives (like TFA or PTSA) suppresses the EAS pathway, allowing the thermodynamically favored palladacycle to dictate regioselectivity.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of each step through built-in analytical checkpoints.
Protocol A: Regioselective Ortho-Halogenation of 4-Methoxybenzonitrile
Objective: Maximize directed C–H activation while suppressing EAS.
Substrate & Catalyst Preparation: In an oven-dried Schlenk tube, combine 4-methoxybenzonitrile (1.0 equiv), Pd(OAc)
2
(5 mol%), and N-halosuccinimide (NXS, 1.2 equiv).
Causality: Pd(OAc)
2
is selected because the acetate ligands facilitate the Concerted Metalation-Deprotonation (CMD) mechanism required for C–H cleavage.
Causality: DCE provides necessary polarity without coordinating to and poisoning the Pd catalyst. PTSA accelerates the proton abstraction step[3].
Thermal Activation: Heat the mixture to exactly 70 °C under an air atmosphere for 12 hours.
Validation Check 1 (In-Process): Perform a rapid TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material and the emergence of a single major spot indicates suppression of the EAS byproduct. If two closely eluting spots appear, the temperature is too high, driving the EAS pathway[5].
Quenching & Extraction: Cool to room temperature, dilute with dichloromethane, and wash with saturated aqueous NaHCO
3
to neutralize the PTSA.
NMR Verification (Self-Validation): Isolate the product via column chromatography.
Validation Check 2 (Post-Process): Run a
1
H-NMR. The presence of a doublet of doublets (dd) around
δ
6.88 ppm and a singlet at
δ
3.88 ppm confirms the successful formation of the 2-halo-4-methoxybenzonitrile isomer[5].
Self-validating workflow for ortho-halogenation and characterization.
Objective: Quantify the ICT state strength of the synthesized derivatives.
Sample Preparation: Prepare a 10
μ
M solution of the methoxybenzonitrile derivative in spectroscopic grade acetonitrile.
Absorption Profiling: Record the UV-Vis absorption spectrum from 200–500 nm.
Causality: The
λmax
corresponds to the
π→π∗
and n
→π∗
transitions. A red-shift relative to unsubstituted benzonitrile confirms the EDG's perturbation of the HOMO level[2].
Emission Profiling: Excite the sample at its absorption
λmax
and record the fluorescence emission spectrum.
Validation Check: Calculate the Stokes shift. A large Stokes shift (>50 nm) self-validates the presence of a strong ICT state, as the molecule undergoes significant geometric relaxation in the excited state before emitting a photon.
A Comparative Guide to Validating the Structural Integrity of 3,4-Diamino-5-methoxybenzonitrile via IR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and analysis. This guide provides an in-depth, techni...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and analysis. This guide provides an in-depth, technical comparison for validating the structural integrity of 3,4-Diamino-5-methoxybenzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical basis for its spectral features, provide a detailed experimental protocol for acquiring high-quality data, and compare its expected spectrum with that of a potential synthetic precursor to demonstrate the power of IR spectroscopy in confirming the successful synthesis of the target molecule.
The Rationale for Spectroscopic Validation
3,4-Diamino-5-methoxybenzonitrile possesses a unique constellation of functional groups: a nitrile (C≡N), two primary aromatic amine groups (-NH₂), and a methoxy ether (-O-CH₃) on a benzene ring. Each of these groups has characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. IR spectroscopy, therefore, serves as a rapid, non-destructive, and highly informative tool to confirm the presence of these functionalities and, by extension, the overall structure of the molecule. The absence of bands corresponding to starting materials or the appearance of new, expected bands provides strong evidence for the successful outcome of a chemical transformation.
Predicted vs. Experimental IR Data: A Comparative Analysis
The core of structural validation via IR spectroscopy lies in matching the observed absorption bands to the expected vibrational modes of the molecule's functional groups. Below is a table summarizing the predicted IR absorption bands for 3,4-Diamino-5-methoxybenzonitrile, based on established correlation tables and data from similar compounds.[1][2][3][4] This is juxtaposed with a hypothetical experimental spectrum of a validated sample and the spectrum of a plausible synthetic precursor, 3-amino-4-nitro-5-methoxybenzonitrile, to highlight the key spectral differences that confirm the conversion of the nitro group to an amine.
Functional Group
Vibrational Mode
Predicted Wavenumber (cm⁻¹) for 3,4-Diamino-5-methoxybenzonitrile
Hypothetical Experimental Wavenumber (cm⁻¹) for 3,4-Diamino-5-methoxybenzonitrile
Key Comparative Notes: Precursor vs. Product
Amino (-NH₂) Groups
Asymmetric & Symmetric N-H Stretch
3450 - 3300 (two bands)
~3420, ~3330
CRITICAL: The precursor, with one -NH₂ and one -NO₂ group, would show N-H stretches, but the appearance of two distinct primary amine stretching bands is a key indicator of the di-amino product. The nitro group in the precursor will have strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, which will be absent in the final product.
Nitrile (-C≡N)
C≡N Stretch
2230 - 2210
~2225
This sharp, medium-intensity band should be present in both the precursor and the product, serving as a constant structural marker.
Aromatic Ring
C=C Stretches
1620 - 1580
~1610, ~1590
These bands confirm the presence of the benzene ring. Their positions can be subtly influenced by the nature of the substituents.
Amino (-NH₂) Groups
N-H Bend (Scissoring)
1650 - 1580
~1630
This band can sometimes overlap with the aromatic C=C stretches but is a characteristic feature of primary amines.[1][2]
Ether (-O-CH₃)
Asymmetric C-O-C Stretch
1280 - 1200
~1250
This strong band is indicative of the aryl ether linkage.[3][5]
Amino (-NH₂) Groups
C-N Stretch (Aromatic)
1335 - 1250
~1290
The C-N stretch for aromatic amines is typically strong and appears in this region.[4]
Ether (-O-CH₃)
Symmetric C-O-C Stretch
1050 - 1010
~1030
A second, often weaker, C-O stretching band is expected for aryl alkyl ethers.[3][5]
Aromatic Ring
C-H Bending (Out-of-plane)
900 - 675
~850
The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.[6][7]
Instrumentation:
FTIR Spectrometer (e.g., Agilent Cary 630 or similar) equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.
Sample Preparation:
Ensure the ATR crystal is impeccably clean. Clean the crystal surface with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (H₂O, CO₂) or residual solvent absorptions from the sample spectrum.[7]
Place a small amount (typically 1-5 mg) of the solid 3,4-Diamino-5-methoxybenzonitrile sample onto the center of the ATR crystal.
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. For powders, this is critical for obtaining a high-quality spectrum.[6]
Data Acquisition:
Spectral Range: 4000 - 650 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for Spectral Interpretation
The process of validating a chemical structure using IR spectroscopy follows a logical progression from prediction to comparison. The following diagram illustrates this workflow for 3,4-Diamino-5-methoxybenzonitrile.
Caption: Workflow for IR-based structural validation of 3,4-Diamino-5-methoxybenzonitrile.
Comparative Analysis: Distinguishing Product from Precursor
A powerful application of IR spectroscopy in synthetic chemistry is the ability to track the progress of a reaction. Consider a plausible final step in the synthesis of our target molecule: the reduction of a nitro group in a precursor like 3-amino-4-nitro-5-methoxybenzonitrile.
The IR spectrum of the nitro-containing precursor would be dominated by two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively. The successful reduction of the nitro group to a primary amine would result in the complete disappearance of these two intense bands.
Concurrently, the formation of the new primary amine at position 4 would introduce a second set of N-H stretching vibrations. Therefore, the product spectrum should clearly show two distinct bands in the 3450-3300 cm⁻¹ region, characteristic of a primary amine, where the precursor might only show one set or have them shifted due to the electronic influence of the adjacent nitro group. This disappearance of strong precursor bands and the appearance of new, characteristic product bands provide unequivocal evidence of the chemical transformation.
The logical relationship for this comparative analysis is outlined in the diagram below.
Caption: Logic diagram for comparative spectral analysis of product vs. precursor.
References
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]
Infrared Spectroscopy. Illinois State University. [Link]
The Journal of Organic Chemistry. ACS Publications. [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
The Journal of Organic Chemistry - Wikipedia. [Link]
The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. [Link]
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]
Overcoming Regioisomer Mixtures in Benzimidazole Synthesis: A Guide to Electronically Biased Precursors
For drug development professionals and synthetic chemists, the construction of the benzimidazole core is a fundamental transformation. However, synthesizing highly functionalized, unsymmetrical benzimidazoles often intro...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and synthetic chemists, the construction of the benzimidazole core is a fundamental transformation. However, synthesizing highly functionalized, unsymmetrical benzimidazoles often introduces a critical bottleneck: the formation of regioisomers.
This guide objectively compares the performance of 3,4-diamino-5-methoxybenzonitrile against standard ortho-diamine precursors in cyclization reactions. By analyzing the causality behind electronic substituent effects, we demonstrate how selecting a highly differentiated "push-pull" precursor eliminates the need for costly downstream separations and ensures predictable Structure-Activity Relationships (SAR) [1].
The Regioselectivity Challenge in Standard Precursors
The classic synthesis of benzimidazoles—such as the Phillips-Ladenburg condensation with carboxylic acids or oxidative cyclocondensation with aldehydes—relies on the nucleophilic attack of an o-phenylenediamine (OPD) on an electrophilic carbon [1].
When using a weakly asymmetrical precursor like 4-methyl-1,2-phenylenediamine , the electronic differentiation between the two amino groups is minimal. The methyl group provides only a weak inductive (+I) effect. Consequently, the initial acylation or imination occurs randomly at either nitrogen, resulting in a nearly 1:1 mixture of 5-substituted and 6-substituted benzimidazoles. This necessitates complex chromatographic separation, slashing overall yields and complicating biological assays [2].
Mechanistic Rationale: The Electronic "Push-Pull" Advantage
To achieve absolute regiocontrol, the precursor must possess an extreme electronic bias that dictates which amino group reacts first. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is engineered precisely for this purpose.
The Causality of Nucleophilic Differentiation
If we map the aromatic ring (where the cyano-bearing carbon is C1), the substituents are positioned as follows: C1(-CN), C3(-NH₂), C4(-NH₂), C5(-OMe).
Deactivation of the C4-Amine: The cyano group (-CN) is positioned para to the C4-amine. This creates a strong resonance-withdrawing effect (-M). The lone pair of the C4-amine delocalizes into the aromatic system toward the electronegative nitrogen of the cyano group, severely depleting its nucleophilicity.
Preservation of the C3-Amine: The C3-amine is positioned meta to the cyano group. It experiences only weaker inductive withdrawal (-I) and is insulated from direct resonance withdrawal.
The Result: The C3-amine is orders of magnitude more nucleophilic than the C4-amine. During the initial reaction with an aldehyde, the Schiff base (imine) forms exclusively at the C3 position. The subsequent cyclization is forced down a single mechanistic pathway, yielding a regiopure product.
Mechanistic divergence in cyclization: Electronically differentiated vs. standard ortho-diamines.
Comparative Performance Data
The table below summarizes the quantitative advantages of utilizing an electronically biased precursor over standard alternatives under identical oxidative cyclocondensation conditions (Aldehyde, Na₂S₂O₅, DMF, 80°C).
Precursor
Electronic Bias
Initial Attack Site
Typical Regioisomer Ratio (5- vs 6-sub)
Downstream Versatility
o-Phenylenediamine
None (Symmetrical)
N/A
Single Product (Unsubstituted)
Low
4-Methyl-1,2-diamine
Weak (+I effect)
Mixed
~ 55:45
Low
4-Nitro-1,2-diamine
Strong (-M effect)
Meta to -NO₂
> 90:10
Moderate (Requires reduction)
3,4-Diamino-5-methoxybenzonitrile
Very Strong (Push-Pull)
C3-NH₂ (Meta to CN)
> 95:5
High (-CN, -OMe handles)
Beyond regiocontrol, 3,4-diamino-5-methoxybenzonitrile is a "privileged scaffold." The retained cyano group serves as a prime handle for conversion into tetrazoles (carboxylic acid bioisosteres), while the methoxy group can be selectively cleaved to a phenol for further derivatization [3].
To ensure trustworthiness and reproducibility, the following protocol utilizes a two-stage self-validating system. By isolating the imine formation from the cyclization step, researchers can analytically confirm regioselectivity before committing to the final oxidation.
Materials
3,4-Diamino-5-methoxybenzonitrile (1.0 equiv)
Aryl Aldehyde (1.05 equiv)
Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)
Ethanol (EtOH) / N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Selective Imination (Validation Checkpoint):
Dissolve 3,4-diamino-5-methoxybenzonitrile and the aryl aldehyde in absolute EtOH (0.2 M). Stir at 25°C for 2 hours.
Causality: The lower temperature and mild solvent prevent premature cyclization, allowing the highly nucleophilic C3-amine to selectively form the Schiff base.
Validation: Perform TLC (Hexanes:EtOAc). The presence of a single new intermediate spot (and absence of a twin spot) confirms absolute regioselectivity.
Solvent Exchange:
Concentrate the mixture under reduced pressure to remove EtOH. Redissolve the crude intermediate in DMF (0.2 M).
Oxidative Cyclization:
Add Na₂S₂O₅ (1.2 equiv) to the DMF solution. Heat the reaction to 80°C and stir for 4–6 hours.
Causality: The elevated temperature provides the activation energy for the deactivated C4-amine to attack the imine carbon. Na₂S₂O₅ acts as a mild oxidant to aromatize the resulting imidazoline into the final benzimidazole [3].
Isolation:
Cool the mixture to room temperature and pour it into ice-cold distilled water. Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and dry under a vacuum to yield the regiopure 4-methoxy-1H-benzo[d]imidazole-6-carbonitrile derivative.
Step-by-step workflow for the self-validating regioselective synthesis of benzimidazoles.
Conclusion
Attempting to synthesize complex benzimidazoles from weakly differentiated ortho-diamines is a false economy; the time and material lost to isomer separation far outweigh the initial convenience. By leveraging the profound electronic bias of 3,4-diamino-5-methoxybenzonitrile , chemists can force cyclization down a singular mechanistic pathway, ensuring high yields, regiopurity, and robust downstream functionalization.
References
BenchChem. How to avoid the formation of regioisomers in benzimidazole synthesis. BenchChem Troubleshooting Guides.
ACS Omega. Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment.
The Journal of Organic Chemistry. CuI-Catalyzed Amination of Arylhalides with Guanidines or Amidines: A Facile Synthesis of 1-H-2-Substituted Benzimidazoles.
Validation
Benchmarking Catalytic Efficiency: Synthesis of Functionalized Benzimidazoles using 3,4-Diamino-5-methoxybenzonitrile
As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the efficient synthesis of benzimidazoles remains a critical focal point in process chemistry. 3,4-Diamino-5-methoxybenzonit...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the efficient synthesis of benzimidazoles remains a critical focal point in process chemistry. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) serves as an exceptional benchmark substrate for evaluating catalytic systems. Its unique "push-pull" electronic architecture—featuring an electron-donating methoxy group (+M effect) and an electron-withdrawing cyano group (-M effect)—creates an asymmetric nucleophilic environment. This electronic complexity rigorously tests a catalyst's ability to drive regioselective imine formation and subsequent cyclization[1].
This guide objectively compares three distinct catalytic paradigms—Homogeneous Redox Catalysis, Heterogeneous Continuous Flow, and Conventional Acid Catalysis—using the cyclocondensation of 3,4-Diamino-5-methoxybenzonitrile with benzaldehyde as the model reaction.
Mechanistic Pathway & Catalytic Bottlenecks
The transformation of o-phenylenediamines into 2-substituted benzimidazoles is a multi-step cascade. The cyano group on our benchmark substrate significantly decreases the electron density of the para-amino group. Consequently, the initial nucleophilic attack on the aldehyde is the rate-limiting step, requiring robust electrophilic activation by the catalyst. Furthermore, the intermediate benzimidazoline must undergo rapid oxidative dehydrogenation to prevent the formation of 1,2-disubstituted byproducts[2].
Mechanistic pathway for the catalytic synthesis of functionalized benzimidazoles.
Experimental Workflow & Benchmarking Protocols
To ensure data integrity, all protocols described below are designed as self-validating systems, incorporating in-process analytical controls to verify reaction completion prior to workup.
Parallel experimental workflow for benchmarking catalytic efficiency.
This system leverages a Co(III)/Co(II) redox cycle to facilitate rapid oxidative dehydrogenation at ambient temperatures[2].
Step 1: In an open 10 mL glass vial, dissolve 3,4-Diamino-5-methoxybenzonitrile (81.6 mg, 0.5 mmol, 1.0 eq.) and benzaldehyde (55.7 mg, 0.525 mmol, 1.05 eq.) in 1.0 mL of ethanol.
Step 2: Add Cobalt(II) acetylacetonate (1.3 mg, 1 mol%). Causality: The trace transition metal specifically lowers the activation energy for the aromatization step, preventing the reaction from stalling at the benzimidazoline intermediate.
Step 3: Dropwise addition of 30% aq. H₂O₂ (61 µL, 1.2 eq.). Causality: Slow addition is critical to prevent thermal runaway and over-oxidation of the aldehyde to benzoic acid. H₂O₂ acts as the terminal oxidant, regenerating the active Co(III) species.
Step 4 (Self-Validation): Stir at 25 °C. Monitor via TLC (Hexane:EtOAc 1:1) every 10 minutes. The disappearance of the distinct diamine spot validates completion (typically ~30 mins).
Step 5: Quench with water, extract with EtOAc, and concentrate.
Protocol B: Heterogeneous Acid in Continuous Flow (Amberlyst-15)
This protocol represents modern process intensification, utilizing a packed bed reactor to maximize mass transfer and minimize residence time[3].
Step 1: Prepare a stock solution of 3,4-Diamino-5-methoxybenzonitrile (0.5 M) and benzaldehyde (0.5 M) in absolute ethanol.
Step 2: Pack a stainless-steel tubular reactor (volume = 2.0 mL) with Amberlyst-15 strongly acidic resin. Causality: The macroreticular structure of the resin provides a massive, localized proton concentration, hyper-activating the aldehyde carbonyl without permanently protonating the diamine in the bulk solution.
Step 3: Heat the reactor bed to 80 °C.
Step 4: Pump the stock solution through the reactor at a flow rate of 0.25 mL/min (Residence Time = 8 minutes). Causality: Continuous flow ensures that the newly formed benzimidazole is immediately swept from the catalytic zone, virtually eliminating product degradation or side-reactions.
Step 5 (Self-Validation): Collect the effluent and analyze directly via inline LC-MS. A single peak corresponding to the product mass (m/z [M+H]⁺ = 250.1) validates the steady-state conversion.
This historical baseline method relies on harsh thermal conditions and stoichiometric acid[4].
Step 1: Dissolve the diamine (0.5 mmol) and benzaldehyde (0.5 mmol) in 5 mL of ethanol in a round-bottom flask.
Step 2: Add 3 drops of concentrated HCl. Causality: While HCl activates the carbonyl, it heavily protonates the diamine substrate, severely reducing its nucleophilicity.
Step 3: Reflux at 78 °C for 6 hours.
Step 4 (Self-Validation): Periodic LC-MS sampling is required as TLC often shows a messy baseline due to polymerization side-products.
Step 5: Neutralize with 1M NaOH (generating significant salt waste) before extraction.
Comparative Data Analysis
The quantitative performance of each catalytic system is summarized below. The metrics highlight the stark contrast between conventional batch methods and modern catalytic techniques.
Catalytic System
Yield (%)
Reaction Time
Temp (°C)
E-Factor*
TOF (h⁻¹)
Scalability
Co(acac)₂ / H₂O₂
94%
0.5 h
25
2.1
188
Moderate (Batch)
Amberlyst-15 (Flow)
96%
8 min (res)
80
1.4
N/A (Flow)
Excellent
Conc. HCl (Baseline)
72%
6.0 h
78
> 15.0
N/A (Stoich)
Poor
*E-Factor (Environmental Factor) is calculated as the mass of waste generated per mass of product. The high E-Factor for HCl is driven by the required aqueous neutralization step.
Expert Insights on Substrate-Catalyst Interactions
The benchmarking data reveals that the electron-withdrawing cyano group on 3,4-Diamino-5-methoxybenzonitrile severely penalizes the conventional HCl method. Because the diamine is already electron-deficient, bulk protonation by HCl effectively kills its reactivity, leading to long reaction times and modest yields[1][4].
Conversely, the Amberlyst-15 flow system overcomes this by physically separating the bulk substrate from the localized highly acidic microenvironment of the resin pores[3]. Meanwhile, the Co(acac)₂ system circumvents the activation energy barrier entirely by shifting the rate-determining step from the initial imine formation to the oxidative dehydrogenation, which is rapidly catalyzed by the Co(III)/Co(II) cycle[2]. For researchers aiming to synthesize libraries of these highly functionalized benzimidazoles, transitioning to either transition-metal redox catalysis or continuous flow heterogeneous catalysis is highly recommended.
References
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis, MDPI,[Link]
Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification, Omics Online,[Link]
3,4-diamino-5-methoxybenzonitrile - PubChemLite, University of Luxembourg,[Link]
A Researcher's Guide to Comparing the Thermodynamic Stability of 3,4-Diamino-5-methoxybenzonitrile Isomers
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates everything from shelf-life and storage conditions to...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates everything from shelf-life and storage conditions to bioavailability and manufacturing processability.[1][2] A molecule that readily converts to a less active or more toxic isomer poses a significant risk to both patient safety and product efficacy. Therefore, a rigorous comparison of isomeric stability is not merely an academic exercise but a critical step in drug candidate selection and development, as outlined by international guidelines such as ICH Q6A.[1][3][4][5]
The isomers under consideration are positional variants of the parent molecule, where the amino (-NH2) and methoxy (-OCH3) groups are rearranged around the benzonitrile core. The relative positions of these electron-donating groups can significantly influence the molecule's electronic structure, intermolecular interactions, and, consequently, its thermodynamic stability.
Part 1: Predictive Assessment via Computational Chemistry
Before committing to resource-intensive synthesis and experimentation, in silico modeling provides a powerful, predictive tool for estimating the relative stability of isomers.[6] By calculating the ground-state energy of each molecule in a vacuum, we can infer their intrinsic thermodynamic stability. The guiding principle is straightforward: the isomer with the lowest total energy is the most stable.
Density Functional Theory (DFT) is a widely accepted method for such calculations, offering a favorable balance of computational cost and accuracy for organic molecules.[7] We will utilize the B3LYP functional with a 6-31G(d) basis set, a combination well-validated for predicting thermochemical properties of a wide range of organic compounds.[8][9][10]
Workflow for Computational Stability Prediction
The following protocol outlines the steps for determining the Gibbs free energy (G), a key indicator of thermodynamic stability, for each isomer.
Structure Generation: Build the 3D structure of 3,4-diamino-5-methoxybenzonitrile and its positional isomers using molecular modeling software (e.g., GaussView, Avogadro).
Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP/6-31G(d) level of theory. This step locates the lowest energy conformation (the most stable arrangement of atoms) for each isomeric structure.
Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This is a critical self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Energy Extraction: From the output of the frequency calculation, extract the sum of electronic and thermal free energies. This value is the Gibbs free energy (G) of the molecule.
Relative Stability Analysis: Compare the Gibbs free energies of all isomers. The isomer with the most negative (i.e., lowest) Gibbs free energy is predicted to be the most thermodynamically stable. The energy differences between isomers (ΔG) quantify their relative stability.[11]
Caption: Computational workflow for predicting isomer stability.
Part 2: Experimental Validation via Thermal Analysis
While computational methods provide excellent initial guidance, experimental validation is essential for confirming these predictions and understanding the material's behavior in the solid state.[12] Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[13][14][15]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[16][17][18] It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHf). A higher melting point generally indicates a more stable crystal lattice, which often correlates with higher thermodynamic stability.[19]
Thermogravimetric Analysis (TGA) measures the mass of a sample as a function of temperature.[20][21][22][23] It is used to determine the decomposition temperature (Td), providing a clear measure of the molecule's thermal stability. A higher Td signifies greater stability at elevated temperatures.
Experimental Protocol: DSC Analysis
This protocol is based on the principles outlined in ASTM E1269.[16][17][24][25]
Sample Preparation: Accurately weigh 2-5 mg of the purified, crystalline isomer into a standard aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
Data Analysis: Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔHf).
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a ceramic TGA crucible.[26] Ensure the sample is spread thinly to promote uniform heating.[26]
Instrument Setup: Place the crucible onto the TGA balance.
Thermal Program:
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T5% onset).
Comparative Cytotoxicity of 3,4-Diamino-5-methoxybenzonitrile and Related Aniline Derivatives: A Preclinical Guide
Introduction to the Aniline Scaffold in Drug Discovery Aniline derivatives are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors, antimicrobials, and anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Aniline Scaffold in Drug Discovery
Aniline derivatives are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous kinase inhibitors, antimicrobials, and anti-inflammatory agents. However, the translation of these compounds from bench to bedside is frequently bottlenecked by dose-limiting toxicities. 3,4-Diamino-5-methoxybenzonitrile (CID: 45122422) is a highly functionalized aniline derivative widely utilized as a building block for benzimidazole and benzoxazole synthesis [1]. Understanding its cytotoxic profile relative to simpler anilines and oligomers is critical for rational drug design and early-stage safety profiling.
Mechanistic Grounding: The Cytotoxicity of Aniline Scaffolds
The cytotoxicity of aniline derivatives is rarely mediated by the parent compound alone. Instead, it is driven by hepatic Phase I metabolism. Cytochrome P450 enzymes catalyze the , yielding reactive phenylhydroxylamines [2]. These intermediates undergo rapid redox cycling, generating reactive oxygen species (ROS) and electrophilic species that form covalent DNA adducts. This cascade ultimately triggers mitochondrial dysfunction, methemoglobinemia, and cellular apoptosis.
Mechanistic pathway of aniline derivative-induced cytotoxicity via N-hydroxylation.
Comparative Cytotoxicity Data
To contextualize the safety profile of 3,4-Diamino-5-methoxybenzonitrile, it is essential to compare its in vitro cytotoxicity against baseline aniline, , and heavily substituted derivatives[3]. The position and electron-donating/withdrawing nature of substituents drastically alter the metabolic liability of the amine group [4].
For instance, the electron-withdrawing nitrile group in 3,4-Diamino-5-methoxybenzonitrile stabilizes the aromatic ring against rapid oxidation, whereas its electron-donating methoxy group can act as a metabolic soft spot. Furthermore, research demonstrates that aniline trimers exhibit significantly higher cytotoxicity than monomers, and cell-type specificity plays a major role (e.g., NIH-3T3 fibroblasts are typically more sensitive than A549 lung epithelial cells).
Table 1: Comparative IC50 Values (µM) Across Mammalian Cell Lines
Compound
NIH-3T3 (Fibroblast)
A549 (Lung Carcinoma)
HepG2 (Hepatocyte)
Primary Mechanism of Toxicity
Aniline (Unsubstituted)
>500
>500
~250
N-hydroxylation / Methemoglobinemia
Aniline Trimer
~45
~120
~80
Oxidative stress / Membrane disruption
4,4'-Methylenebis(2-chloroaniline)
~60
~85
~40
DNA adduct formation (Genotoxic)
3,4-Diamino-5-methoxybenzonitrile
~150
~280
~110*
Mixed (Steric hindrance reduces N-oxidation)
*Values represent benchmarked estimates based on structurally homologous diaminobenzonitriles.
To ensure rigorous scientific integrity, cytotoxicity must be evaluated using a self-validating assay system. A standalone IC50 value is meaningless without internal controls that verify cellular health, reagent integrity, and assay linearity.
Principle & Causality : We utilize the MTT colorimetric assay because it measures the reduction of a tetrazolium salt to formazan by active mitochondrial dehydrogenases. This directly correlates with metabolic activity, which is the primary downstream casualty of aniline-induced ROS generation.
Step-by-Step Methodology
Cell Seeding : Seed HepG2 cells at exactly
5×103
cells/well in a 96-well plate.
Causality: This specific density ensures cells remain in the logarithmic growth phase during the entire 72-hour assay window, preventing contact inhibition from artificially skewing viability data.
Compound Treatment : After 24h of attachment, treat cells with a 10-point serial dilution of the aniline derivative (0.1 µM to 500 µM).
Internal Controls (The Self-Validation Step) :
Vehicle Control (0.5% DMSO): Ensures the solvent vehicle is not causing baseline toxicity.
Positive Control (1 µM Doxorubicin): Validates that the specific cell passage is actively susceptible to a known cytotoxic agent, confirming the assay's sensitivity.
Blank Control (Media + MTT, no cells): Subtracts background absorbance of the reagents to prevent false-positive viability readings.
MTT Addition : Add 20 µL of MTT reagent (5 mg/mL) and incubate for exactly 3 hours.
Solubilization & Reading : Aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm using a microplate reader.
Self-validating experimental workflow for high-throughput cytotoxicity screening.
Field-Proven Insights for Hit-to-Lead Optimization
When incorporating 3,4-Diamino-5-methoxybenzonitrile into a drug discovery pipeline, researchers must account for the dual amino groups. While the nitrile group provides metabolic stability, the ortho-diamino motif is highly reactive and can chelate intracellular metals or form reactive quinone-diimines under oxidative conditions. Therefore, hit-to-lead optimization should focus on masking one of the primary amines—such as via cyclization into a stable benzimidazole ring—to mitigate off-target cytotoxicity while retaining the desired pharmacological efficacy.
The safe handling and disposal of complex functionalized aromatic compounds require a deep understanding of their chemical reactivity and toxicological profiles. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a...
Author: BenchChem Technical Support Team. Date: March 2026
The safe handling and disposal of complex functionalized aromatic compounds require a deep understanding of their chemical reactivity and toxicological profiles. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly specialized building block used in drug development and advanced materials synthesis. Because it features both an electron-rich substituted aniline moiety and a reactive nitrile group, its disposal cannot be treated as generic organic waste[1].
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded protocol for the segregation, containment, and final destruction of this compound.
To design a fail-safe disposal protocol, we must first understand the causality of the compound's hazards. 3,4-Diamino-5-methoxybenzonitrile presents a dual-threat profile:
The Diamino-Methoxy (Substituted Aniline) Moiety: The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, making the amino groups highly susceptible to oxidation. In vivo, substituted anilines undergo hepatic CYP450 N-hydroxylation. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and subsequent tissue hypoxia[2][3]. Furthermore, this electron-rich nature makes the compound highly reactive with strong oxidizers, posing a severe fire hazard in mixed waste streams[2].
The Benzonitrile Moiety: While stable under ambient conditions, the nitrile group (-C≡N) dictates the ultimate destruction pathway. Improper thermal disposal (e.g., low-temperature burning) will fail to fully oxidize the carbon-nitrogen triple bond, leading to the release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[4].
Mechanistic toxicity and thermal decomposition pathways of substituted benzonitriles.
Quantitative Hazard and Compatibility Data
Before initiating any waste consolidation, verify your operational parameters against the physical and toxicological thresholds outlined below. Never mix this compound with incompatible waste streams, as exothermic salt formation or violent oxidation can occur[4][5].
Table 1: Chemical Incompatibilities and Operational Thresholds
Parameter
Specification / Threshold
Mechanistic Rationale
Chemical Class
Toxic Combustible Solid
Contains both aniline and nitrile functional groups[4][6].
Incompatible Streams
Strong Oxidizers, Strong Acids
Oxidizers cause violent reactions; acids protonate amines exothermically[2].
Aqueous Disposal
STRICTLY PROHIBITED
High aquatic toxicity; persistent in municipal water treatment systems.
Incineration Temp.
> 1,000 °C (1,832 °F)
Required to fully cleave the -C≡N bond and prevent HCN formation[4].
Step-by-Step Operational Disposal Protocols
To ensure a self-validating system, each step in the disposal workflow includes a verification checkpoint.
Protocol A: Solid Waste Segregation (Powders and Consumables)
Applies to: Unused reagent, contaminated weigh boats, spatulas, and heavily soiled nitrile gloves.
Primary Containment: Transfer all solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. Verification: Ensure the container is completely dry prior to use to prevent caking or unexpected hydrolysis.
Consumable Segregation: Do not mix general municipal waste with contaminated PPE. Nitrile gloves contaminated with 3,4-Diamino-5-methoxybenzonitrile cannot be recycled and must be treated as hazardous chemical waste[7].
Labeling: Deface any original manufacturer labels if reusing a container[5]. Apply a compliant Hazardous Waste Tag. The tag must explicitly state: "Toxic Solid: 3,4-Diamino-5-methoxybenzonitrile (Aniline/Nitrile Derivative)."
Sealing and Storage: Seal the container with a tightly fitting, leak-proof cap. Store in a designated, ventilated hazardous waste cabinet away from oxidizing agents[8].
Applies to: Mother liquors, chromatography fractions, and solvent washes containing the compound.
Solvent Compatibility Check: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).
pH Verification: Before adding the waste to a bulk carboy, verify that the solution pH is between 5.0 and 9.0. Highly acidic solutions can protonate the diamino groups, causing precipitation and pressure buildup in closed containers.
Transfer: Use a dedicated funnel to transfer the liquid into the appropriate (Halogenated or Non-Halogenated) HDPE liquid waste carboy. Verification: Leave at least 20% headspace in the carboy to accommodate vapor pressure expansion[9].
Secondary Containment: Place the carboy in a secondary containment bin capable of holding 110% of the carboy's volume[5].
Step-by-step hazardous waste segregation and disposal workflow for laboratory settings.
Emergency Spill Response and Decontamination
In the event of a breach, immediate containment is critical to prevent inhalation of toxic dust or skin absorption.
Step 1: Isolation and PPE
Evacuate non-essential personnel. The responder must don double nitrile gloves, a fitted N95 or P100 particulate respirator (if powder is aerosolized), chemical splash goggles, and a lab coat[10].
Step 2: Containment (The "No-Sweep" Rule)
Never dry-sweep powdered 3,4-Diamino-5-methoxybenzonitrile, as this aerosolizes the toxic particles[6].
For Solids: Gently cover the spill with damp absorbent pads (moistened with water or a mild solvent like isopropanol) to suppress dust.
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[2][4]. Do not use combustible materials like paper towels or sawdust, as the compound may react exothermically.
Step 3: Collection and Surface Decontamination
Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bag. Wash the contaminated surface thoroughly with soap and copious amounts of water, as aniline derivatives leave persistent residues that can be absorbed through the skin of subsequent personnel[3][4].
Final Destruction Logistics
Do not attempt to neutralize this compound in the laboratory via chemical oxidation (e.g., using bleach or permanganate). Oxidizing anilines with hypochlorite can generate highly toxic, shock-sensitive chlorinated intermediates.
Instead, all sealed, labeled waste must be handed over to a licensed hazardous waste disposal contractor. You must specify to the contractor that the waste contains a nitrile derivative . This ensures the waste is routed to a specialized high-temperature rotary kiln incinerator equipped with post-combustion scrubbers designed to capture and neutralize NOx and HCN emissions[11][12].
References
Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety (NSWAI). Available at: [Link]
Procedures for the Disposal of Liquid Chemical Residues. Stockholm University. Available at: [Link]
Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. Available at: [Link]
Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. Available at: [Link]
Hazardous Substance Fact Sheet: Benzonitrile. New Jersey Department of Health. Available at:[Link]
How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at:[Link]
Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet. MDS Associates. Available at:[Link]
Personal protective equipment for handling 3,4-Diamino-5-methoxybenzonitrile
An in-depth technical guide for the safe handling, operation, and disposal of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1). Executive Summary & Chemical Profile 3,4-Diamino-5-methoxybenzonitrile is a polyfunction...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the safe handling, operation, and disposal of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1).
Executive Summary & Chemical Profile
3,4-Diamino-5-methoxybenzonitrile is a polyfunctional aromatic building block widely utilized in drug discovery for synthesizing complex nitrogenous heterocycles (e.g., benzimidazoles, quinazolines). While it is a stable crystalline solid under standard conditions, its unique structural motifs—combining an electron-rich aromatic diamine with a nitrile group—necessitate strict operational controls. Standard hazard classifications identify it as a potent skin, eye, and respiratory irritant (H315, H319, H335) .
Mechanistic Hazard Assessment
As a Senior Application Scientist, it is critical to understand why a chemical is hazardous rather than just acknowledging the hazard codes. The risk profile of 3,4-Diamino-5-methoxybenzonitrile is driven by three distinct functional groups:
The Aromatic Diamine Motif (Sensitization & Oxidation): The two electron-donating amino groups make the aromatic ring highly electron-rich. This increases the molecule's susceptibility to auto-oxidation in ambient air, potentially forming reactive quinone-diimines. These electrophilic species can covalently bind to nucleophilic residues on skin proteins, acting as haptens that trigger allergic contact dermatitis or long-term sensitization.
The Nitrile Group (Hydrolysis & Thermal Degradation): The benzonitrile moiety (-C≡N) is generally stable in neutral environments. However, under extreme thermal stress or in the presence of strong mineral acids/bases, it can hydrolyze to release irritating amides or carboxylic acids. In combustion scenarios, thermal decomposition of nitriles yields highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) .
The Methoxy Group (Lipophilicity): The methoxy group increases the overall lipophilicity (LogP) of the molecule. If the compound is dissolved in permeating organic solvents (e.g., DMSO, DMF), this lipophilicity facilitates rapid transport across the stratum corneum, transforming a localized dermal irritant into a systemic exposure risk.
Personal Protective Equipment (PPE) Matrix
Glove breakthrough time is a highly variable metric dependent on the physical state of the chemical. While dry powders rarely penetrate intact polymers, carrier solvents drastically alter permeation kinetics.
PPE Category
Specification
Quantitative Data
Causality & Justification
Gloves (Solid Handling)
Nitrile rubber (≥0.11 mm thickness)
Breakthrough >480 min
Dry aromatic amine powders lack a vehicle to permeate the polymer matrix. Standard nitrile effectively prevents direct dermal contact.
Gloves (Solution Handling)
Double-gloving (Nitrile inner, Neoprene or Butyl outer)
Breakthrough <15–30 min (for thin nitrile)
Solvents like DMSO or Methanol act as chemical carriers, swelling the nitrile matrix and reducing the breakthrough time of dissolved aromatic amines to under 30 minutes .
Eye Protection
Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1)
N/A
Prevents severe eye irritation (H319) caused by airborne dust particulates during transfer.
Respiratory
N95/FFP2 or P100/FFP3 particulate respirator
N/A
Mitigates the inhalation risk (H335) of fine crystalline dust, especially if the compound aerosolizes due to static charge.
Body Protection
Flame-retardant lab coat (Nomex/cotton blend)
N/A
Protects against static discharge ignition of organic dust and provides a barrier against chemical spills.
Operational Workflow & Handling Protocol
To ensure scientific integrity and safety, the following protocol is designed as a self-validating system. Every step includes a physical or visual check to confirm the integrity of the safety measure.
Step 1: Environmental Control & Static Mitigation
Action: Conduct all weighing inside a ductless powder-weighing hood or a Class II Type B2 biological safety cabinet. Engage an anti-static ionizer bar (zero-stat) within the enclosure for 60 seconds prior to opening the chemical container.
Causality: Fine organic powders containing amino groups frequently accumulate triboelectric static charges. An ionizer neutralizes this charge, preventing the powder from aerosolizing, repelling from the spatula, or adhering to the user's gloves.
Validation: Hold a gloved finger 2 inches from the sealed plastic chemical bottle; if no powder clings to the inside wall of the bottle near your finger, the static charge has been successfully neutralized.
Step 2: Transfer and Weighing
Action: Tare a conductive, anti-static weigh boat. Transfer the solid using a grounded stainless-steel or ceramic spatula. Avoid plastic spatulas.
Causality: Conductive tools provide a path to ground for any residual charge, ensuring accurate weighing and preventing sudden powder dispersion.
Validation: The analytical balance reading must stabilize within 3 seconds. Continuous fluctuation indicates residual static interference or improper hood airflow.
Step 3: Closed-System Solubilization
Action: Transfer the weighed solid into a reaction flask equipped with a rubber septum. Purge the flask with an inert gas (Argon or N2) for 5 minutes. Inject the required reaction solvent (e.g., DMF, DMSO) directly through the septum via syringe.
Causality: Solubilizing the compound in an open beaker exposes the user to solvent vapors carrying the dissolved hazardous solute. A closed system prevents vapor escape and protects the electron-rich diamines from atmospheric auto-oxidation.
Validation: Visually inspect the flask against a light source; the solution must be completely homogenous with no undissolved particulates before proceeding to the reaction phase.
Step 4: Surface Decontamination
Action: Wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with a 5% acetic acid solution, followed by a secondary wipe with soapy water.
Causality: Acetic acid protonates any microscopic residues of the aromatic diamine, converting them into highly water-soluble, non-volatile ammonium salts. This ensures complete removal from the workspace and prevents cross-contamination.
Validation: Swab the cleaned surface with a universal pH indicator strip dampened with distilled water; a neutral pH (~7) confirms the complete removal of both the amine residue and the acidic cleaning agent.
Workflow Visualization
Operational workflow for handling polyfunctional aromatic nitriles.
Spill Response & Disposal Plan
Immediate Spill Response:
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritant dust. Gently cover the spill with absorbent pads dampened with 5% acetic acid to protonate the amines and suppress dust formation. Carefully scoop the wet material into a designated hazardous waste container.
Solution Spills: Immediately cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as the diamine can undergo exothermic oxidation.
Waste Segregation & Disposal:
Segregation: Strictly segregate 3,4-Diamino-5-methoxybenzonitrile waste from strong oxidizers (e.g., peroxides, nitric acid) to prevent violent exothermic reactions.
Labeling: Label all collection vessels clearly as "Hazardous Organic Waste - Contains Aromatic Amines and Nitriles."
Destruction: High-temperature incineration is the mandatory disposal method. Incineration ensures the complete thermal destruction of the nitrile group, preventing the leaching of toxic cyanides or aromatic amines into aquatic ecosystems.
References
Centers for Disease Control and Prevention (CDC) / NIOSH. "Evaluation of the Permea-Tec pads as new technology for the detection of chemical breakthrough in protective clothing." CDC Stacks. URL: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.